molecular formula C6H6BN3O2 B13453180 Imidazo[1,2-b]pyridazin-3-ylboronic acid

Imidazo[1,2-b]pyridazin-3-ylboronic acid

Katalognummer: B13453180
Molekulargewicht: 162.94 g/mol
InChI-Schlüssel: DSDHJKYFGYFZKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Imidazo[1,2-b]pyridazin-3-ylboronic acid (CAS 3033047-97-8) is a versatile boronic acid-functionalized heterocycle designed for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate novel biaryl structures for pharmaceutical research and drug discovery. The compound features the imidazo[1,2-b]pyridazine scaffold, which is recognized in medicinal chemistry as a "privileged scaffold" due to its favorable physicochemical properties and broad biological activity profile . This scaffold is a key structural component in several therapeutic agents and investigational compounds, notably as a core template in kinase inhibitor discovery . Researchers utilize this boronic acid derivative to functionalize the 3-position of the heterocycle, enabling the rapid synthesis of diverse compound libraries for biological screening. The imidazo[1,2-b]pyridazine core is known to confer excellent solubility and the ability to form key hydrogen bond interactions with biological targets, mimicking properties of purine bases . Its applications in research include the development of potent and selective inhibitors for kinases such as Tyk2 JH2 and TAK1 , which are important targets in autoimmune diseases and multiple myeloma, respectively. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

imidazo[1,2-b]pyridazin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHJKYFGYFZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2N1N=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic potential of Imidazo[1,2-b]pyridazine scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibition. Unlike ubiquitous scaffolds like quinazolines or pyrimidines, the imidazo[1,2-b]pyridazine core offers a unique combination of physicochemical properties—moderate lipophilicity, distinct hydrogen bond acceptor vectors, and metabolic stability—that allow it to navigate the crowded ATP-binding pockets of kinases with exceptional versatility.

This technical guide dissects the scaffold's utility, focusing on its dualistic binding modes: its ability to act as a classic hinge binder (exemplified by the BCR-ABL inhibitor Ponatinib ) and its capacity to exploit non-hinge interactions to achieve high selectivity (as seen in PIM kinase inhibitors). We provide actionable synthetic protocols, structural insights, and a roadmap for leveraging this scaffold in drug discovery campaigns.

Part 1: Chemical Architecture & Properties

Structural Numbering and Geometry

To manipulate the scaffold effectively, one must master its substitution vectors. The IUPAC numbering system is critical for SAR discussions:

  • N1: Imidazole nitrogen (Hydrogen bond acceptor).

  • C2 & C3: Imidazole carbons (Primary vectors for hydrophobic groups/solubilizing tails).

  • N4: Bridgehead nitrogen (Critical for electronic distribution; lacks H-bonding capability in the aromatic system).

  • N5: Pyridazine nitrogen (Key H-bond acceptor, often interacts with solvent or specific residues like Lysine).

  • C6, C7, C8: Pyridazine carbons (C6 is the "workhorse" position for nucleophilic substitution).

Physicochemical Advantages
  • Lipophilic Efficiency (LipE): The scaffold is less lipophilic than the corresponding imidazo[1,2-a]pyridine, often resulting in improved solubility and lower plasma protein binding.

  • Electronic Tuning: The N5 nitrogen pulls electron density, making C6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a synthetic advantage that simplifies library generation.

Part 2: Synthetic Strategies (The "How")

The construction of the imidazo[1,2-b]pyridazine core is robust, typically relying on the condensation of 3-aminopyridazines with


-haloketones.
Core Synthesis Workflow

The "Groebke-Blackburn-Bienaymé" multicomponent reaction is less common here; instead, the standard Hantzsch-type cyclization is preferred.

DOT Diagram: Synthetic Workflow

Synthesis Figure 1: Divergent synthetic route for imidazo[1,2-b]pyridazine library generation. Start 3-Amino-6-chloropyridazine Intermediate Intermediate (N-alkylated species) Start->Intermediate EtOH, Reflux Reagent α-Bromoacetophenone (or chloroacetaldehyde) Reagent->Intermediate Core 6-Chloro-2-phenyl imidazo[1,2-b]pyridazine Intermediate->Core Cyclization (-HBr) Func_C3 C3 Functionalization (NIS / Suzuki) Core->Func_C3 Electrophilic Sub. Func_C6 C6 Functionalization (S_NAr / Buchwald) Core->Func_C6 Amine/Thiol, Heat

Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol yields a versatile intermediate for further SAR exploration.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)[1]

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (10 mmol) in anhydrous ethanol (40 mL) in a round-bottom flask.

  • Addition: Add 2-bromoacetophenone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitoring via TLC (50% EtOAc/Hexane) should show the disappearance of the amine.

  • Cyclization: If precipitation occurs, the hydrobromide salt has formed. To ensure free base formation, add NaHCO₃ (15 mmol) and reflux for an additional 1 hour.

  • Isolation: Cool the reaction to room temperature. Remove ethanol under reduced pressure.

  • Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/water to obtain the title compound as pale yellow needles.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the imidazole proton at C3 around

    
     8.5–8.8 ppm.
    
  • LC-MS: Confirm mass [M+H]⁺ consistent with the chlorinated product (distinct 3:1 isotope pattern for Cl).

Part 3: Mechanistic Dichotomy (The "Why")

The true power of this scaffold lies in its ability to adopt two distinct binding modes within the kinase ATP pocket.

Mode A: The "Classic" Hinge Binder (e.g., Ponatinib)

In this mode, the scaffold mimics the adenine ring of ATP. The nitrogen atoms (specifically N1 or the pyridazine N5 depending on orientation) form hydrogen bonds with the backbone amide NH of the hinge region residues (e.g., Met318 in BCR-ABL).

  • Application: Broad-spectrum inhibition, high potency.

  • Example: Ponatinib (marketed for CML). It uses the scaffold to anchor into the hinge while an ethynyl linker extends to the "gatekeeper" residue (T315I), overcoming resistance.

Mode B: The "Non-Hinge" Binder (e.g., PIM Kinases)

PIM kinases have a unique hinge architecture (insertion of an extra residue, Proline at hinge).[2] Typical hinge binders fail or lack selectivity.

  • Mechanism: Imidazo[1,2-b]pyridazines bind deep in the pocket but do not H-bond to the hinge backbone. Instead, they interact with the catalytic Lysine (Lys67) and Glutamate (Glu89) via a water network or direct electrostatic interaction.

  • Outcome: Exceptional selectivity for PIM1/2/3 over the rest of the kinome.

DOT Diagram: Binding Mode Logic

BindingModes Figure 2: Divergent binding modes enable both broad-spectrum and highly selective kinase inhibition. cluster_ModeA Mode A: Hinge Binding cluster_ModeB Mode B: Non-Hinge Binding Scaffold Imidazo[1,2-b]pyridazine Scaffold TargetA Target: BCR-ABL / VEGFR2 Scaffold->TargetA TargetB Target: PIM Kinases Scaffold->TargetB InteractionA H-Bond to Backbone NH (e.g., Met318) TargetA->InteractionA DrugA Drug: Ponatinib InteractionA->DrugA InteractionB Interaction with Lys67/Glu89 (No Hinge H-Bond) TargetB->InteractionB DrugB Drug: PIM Inhibitors (e.g., K00135) InteractionB->DrugB

Part 4: Therapeutic Frontiers

Oncology
  • BCR-ABL: Ponatinib remains the gold standard for T315I mutant CML.

  • VEGFR2: Compounds like TAK-593 utilize the scaffold to inhibit angiogenesis with sub-nanomolar potency.

  • PIM Kinases: Critical targets for multiple myeloma and AML. The scaffold's ability to spare other kinases reduces off-target toxicity.

Infectious Diseases (Malaria)

Recent studies highlight the scaffold's potential against Plasmodium falciparum kinases.

  • Targets: PfCLK3 and PfPK7.

  • Mechanism: Inhibition of these kinases disrupts the parasite's RNA splicing and development. The 3,6-disubstituted imidazo[1,2-b]pyridazines have shown nanomolar potency against blood-stage parasites.

CNS & Imaging
  • PET Tracers: The scaffold's planar structure and tunable lipophilicity make it an excellent ligand for

    
    -amyloid plaques. 
    
    
    
    F-labeled derivatives are under investigation for Alzheimer's diagnosis.

Part 5: Biological Evaluation Protocol

Generic Kinase Assay (ADP-Glo™)

To validate the inhibitory potential of synthesized derivatives.

Materials:

  • Recombinant Kinase (e.g., PIM1 or VEGFR2)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Reaction: In a 384-well white plate, add:

    • 2

      
      L Kinase buffer (with enzyme).
      
    • 1

      
      L Compound (or DMSO control).
      
    • 2

      
      L ATP/Substrate mix.
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add 5

    
    L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Read: Measure luminescence using a plate reader.

  • Analysis: Calculate IC₅₀ using a sigmoidal dose-response curve fit (GraphPad Prism).

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[2][3] Link

  • Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. PLoS One, 2013.[4] Link

  • Discovery of TAK-593, a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry, 2012. Link

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021. Link

Sources

Literature Review of Imidazo[1,2-b]pyridazine Derivatives in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors. This guide provides a comprehensive review of the structure-activity relationships (SAR), key kinase targets, and synthetic strategies associated with this scaffold. We will delve into the causal reasoning behind medicinal chemistry design choices, present detailed experimental protocols for synthesis and evaluation, and summarize key biological data. This document is intended to serve as an authoritative resource for researchers engaged in the discovery and development of novel kinase inhibitors, leveraging the unique potential of the imidazo[1,2-b]pyridazine core.

Introduction: The Rise of a Privileged Scaffold

Protein kinases, which regulate the majority of cellular processes, represent one of the most critical target classes in modern drug discovery.[1] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders. The development of small molecule kinase inhibitors has therefore revolutionized treatment paradigms in these areas.

Within the vast chemical space of kinase inhibitors, the imidazo[1,2-b]pyridazine ring system has garnered significant attention.[2] Its rigid, bicyclic structure provides a robust framework for presenting substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with the ATP-binding site of various kinases. This inherent structural advantage, combined with its synthetic tractability, has led to the discovery of numerous clinical candidates and at least one approved drug, Ponatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3] This guide will explore the chemical biology of this scaffold, from its fundamental binding interactions to its application in targeting a wide array of kinases.

The Imidazo[1,2-b]pyridazine Core: Structural and Binding Characteristics

The power of the imidazo[1,2-b]pyridazine scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for the enzyme's active site. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, often forming critical interactions with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP.

While hinge-binding is a common mechanism, some imidazo[1,2-b]pyridazine-based inhibitors exhibit unique binding modes. For instance, a series of PIM kinase inhibitors were found to interact with the N-terminal lobe helix αC rather than the hinge region, an unusual binding mode that contributes to their high selectivity.[4] This demonstrates that the scaffold is not merely a static anchor but can be tailored to exploit subtle, non-classical interactions within the ATP pocket, offering a pathway to enhanced selectivity.

Key Kinase Targets and Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to target a diverse range of kinases across the human kinome. The following sections highlight key examples, summarizing the therapeutic rationale and critical SAR findings.

BCR-ABL and the Challenge of Resistance

The fusion protein Breakpoint Cluster Region-Abelson (BCR-ABL) is the causative driver of CML. While first and second-generation inhibitors are effective, the "gatekeeper" T315I mutation confers resistance to all approved therapies at the time.[5][6] The development of Ponatinib (AP24534) was a landmark achievement, showcasing a structure-guided design approach to overcome this mutation.[5][6][7]

  • Causality in Design: The T315I mutation involves the replacement of a small threonine with a bulkier isoleucine residue at the gatekeeper position, sterically blocking inhibitor binding. To circumvent this, researchers introduced a carbon-carbon triple bond linker in the Ponatinib structure.[6][7] This rigid linker effectively "skirts" the bulky isoleucine, allowing the rest of the molecule to access deeper pockets and establish potent inhibitory activity against both wild-type and T315I mutant BCR-ABL.[6][7]

Compound Kinase Target IC50 (nM) Key Structural Feature Reference
Ponatinib (AP24534) Native BCR-ABLLow nMEthynyl linker[6]
Ponatinib (AP24534) BCR-ABL (T315I)Low nMEthynyl linker[6]
Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[8] Researchers have developed potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold.

  • Expertise in Design: Irreversible inhibitors typically contain a reactive "warhead" that forms a covalent bond with a non-catalytic cysteine residue near the active site. The imidazo[1,2-b]pyridazine core serves as the recognition element to position this warhead correctly. The development of compound 22 (TM471-1) , which exhibits an IC50 of 1.3 nM against BTK and has advanced into Phase I clinical trials, highlights the success of this strategy.[8][9] This compound demonstrated excellent selectivity across a panel of 310 kinases, a critical feature for minimizing off-target toxicity.[8][9]

PIM Kinases in Hematopoietic Cancers

PIM kinases are frequently overexpressed in hematopoietic malignancies and some solid tumors.[4] A family of imidazo[1,2-b]pyridazines was identified as potent and selective PIM kinase inhibitors.

  • Unconventional Binding and Selectivity: Crystallographic studies revealed that these inhibitors do not form the typical hydrogen bonds with the kinase hinge region.[4] Instead, they engage a hydrogen bond network involving the conserved lysine (Lys67) and the αC helix.[4] This atypical binding mode is thought to be responsible for the scaffold's high selectivity for PIM kinases over other families.[4] The lead compound, K00135 , effectively impaired the survival of human acute leukemia cells and suppressed the growth of leukemic blasts from AML patients.[4]

Transforming Growth Factor-β Activated Kinase (TAK1)

TAK1 is overexpressed in multiple myeloma (MM) and represents a promising therapeutic target. A series of 3,6-disubstituted imidazo[1,2-b]pyridazines have been developed as potent TAK1 inhibitors.

  • SAR Insights: SAR studies revealed that 6-substituted morpholine or piperazine moieties, combined with an appropriate aryl group at the 3-position, lead to nanomolar inhibition of TAK1. The lead compound, 26 , had an IC50 of 55 nM against TAK1 and inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. Molecular docking suggests the oxygen in the morpholine ring interacts with the conserved Lys-63 in the ATP-binding site, a crucial interaction for kinase activity.

Other Notable Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold is further underscored by its application against a wide range of other kinases:

  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in Alzheimer's disease, derivatives have been developed that are brain-penetrant and significantly lower levels of phosphorylated tau in animal models.[10][11]

  • IKKβ: Optimization of the 3- and 6-positions led to potent inhibitors of IKKβ with high kinase selectivity, demonstrating activity in cellular TNFα inhibition assays.[12]

  • IRAK4: In diffuse large B-cell lymphoma (DLBCL) with the MYD88 L265P mutation, IRAK4 is a key therapeutic target. A representative compound exhibited an IRAK4 IC50 of 1.3 nM and showed cellular selectivity for the target cancer cell subtype.[13]

  • PI3K/mTOR: A dual inhibitor based on this scaffold was developed for the treatment of pulmonary fibrosis, effectively inhibiting the proliferation of fibroblast cell lines.[14]

  • Aurora Kinases: While initial leads based on the related imidazo[1,2-a]pyrazine scaffold had poor oral bioavailability, optimization led to potent Aurora kinase inhibitors with anti-tumor activity in xenograft models.[15]

  • Mps1 (TTK): A scaffold-hopping approach from an imidazo[1,2-a]pyrazine hit led to the discovery of an imidazo[1,2-b]pyridazine derivative (27f ) with extremely potent cellular Mps1 inhibition (IC50 = 0.70 nM) and broad anti-proliferative activity.[16]

  • DYRK/CLK: 3,6-disubstituted derivatives have shown potent and selective inhibition of DYRK and CLK kinases, which are targets for neurological disorders and cancer.[2]

Methodologies: Synthesis and Evaluation

The successful development of imidazo[1,2-b]pyridazine inhibitors relies on robust synthetic and analytical protocols.

General Synthetic Workflow

The synthesis of substituted imidazo[1,2-b]pyridazines is highly modular, typically involving the construction of the core followed by functionalization using metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of SAR at various positions.

G cluster_0 Core Synthesis cluster_1 Functionalization (Cross-Coupling) cluster_2 Validation A 3-Aminopyridazine C Imidazo[1,2-b]pyridazine Core A->C Cyclocondensation B α-Haloketone B->C D Halogenated Core (e.g., 6-chloro-) C->D Halogenation G Final Derivative D->G Suzuki or Sonogashira Coupling E Boronic Acid/Ester or Alkyne E->G F Aryl/Heteroaryl Source F->E Precursor H Purification (Chromatography) G->H I Characterization (NMR, HRMS) H->I

Caption: General workflow for synthesis and validation.

Experimental Protocol: Suzuki Cross-Coupling for C-6 Arylation

This protocol is a representative example for diversifying the 6-position of the scaffold.

  • Reaction Setup: To a microwave vial, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (4:1), and a base such as sodium carbonate (2.0 eq).

  • Degassing: Seal the vial and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes. This is a critical step to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (Self-Validation): Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the correct molecular ion peak in HRMS and the expected proton/carbon signals in NMR validates the success of the synthesis.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a standard method for determining the IC50 value of a test compound.

  • Reagents and Controls: Prepare a buffer solution appropriate for the kinase of interest. Include a positive control (a known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody).

  • Initiation: Add the test compound dilutions to the wells to initiate the reaction. Incubate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Termination: Stop the reaction, typically by adding a stop solution (e.g., phosphoric acid).

  • Detection: Measure kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For antibody-based assays (e.g., HTRF, AlphaScreen), this involves measuring a fluorescence or luminescence signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Logical Progression: From Hit to Preclinical Candidate

The development of a successful kinase inhibitor is a multi-step process that refines an initial "hit" into a clinical-grade molecule.

G A Hit Identification (High-Throughput Screen) B Hit-to-Lead (Initial SAR) A->B Confirm activity C Lead Optimization (Potency, Selectivity, ADME) B->C Improve properties D In Vivo Efficacy (Xenograft Models) C->D Test in animals E Preclinical Candidate Selection D->E Demonstrate efficacy and safety

Caption: Drug discovery logical workflow.

This iterative cycle of design, synthesis, and testing is fundamental. For example, in the development of TAK1 inhibitors, initial hits were optimized by exploring substitutions at the C6 position, which led to analogs with improved potency and better drug-like properties. Similarly, the discovery of the Mps1 inhibitor 27f involved a strategic scaffold hop from an imidazo[1,2-a]pyrazine to the imidazo[1,2-b]pyridazine core to enhance cellular activity and oral bioavailability.[16]

Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for kinase inhibitor discovery. Future research will likely focus on several key areas:

  • Targeting Allosteric Sites: The discovery of imidazo[1,2-b]pyridazine ligands that bind to the pseudokinase (JH2) domain of TYK2 and act as allosteric inhibitors opens up new avenues for achieving greater selectivity.[17]

  • Covalent and Reversible-Covalent Inhibitors: The development of irreversible BTK inhibitors demonstrates the potential for targeted covalent inhibition. This strategy could be applied to other kinases with suitably positioned cysteine residues.

  • Overcoming Resistance: As with Ponatinib, a major focus will remain on designing next-generation inhibitors that can overcome acquired resistance mutations to existing therapies. This is particularly relevant for targets like FLT3 and TRK.[18][19]

  • Dual-Target Inhibitors: The development of PI3K/mTOR dual inhibitors highlights a strategy to simultaneously block multiple nodes in a signaling pathway, potentially leading to greater efficacy and overcoming feedback loops.[14]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a proven and powerful platform for the design of kinase inhibitors. Its synthetic accessibility and ability to engage in diverse binding modes have enabled the development of potent and selective inhibitors for a wide array of kinase targets implicated in cancer, inflammation, and neurodegenerative diseases. The success of Ponatinib and the progression of other derivatives into clinical trials validate its importance. By understanding the fundamental principles of SAR, binding interactions, and strategic design outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - ResearchGate.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals.
  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed. Available at: [Link]

  • Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed. Available at: [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed. Available at: [Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - ACS Publications. Available at: [Link]

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. Available at: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. Available at: [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - ACS Publications. Available at: [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - Semantic Scholar. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. Available at: [Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpipe razin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster - ResearchGate. Available at: [Link]_

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - ResearchGate. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed. Available at: [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - Cancer Research. Available at: [Link]

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Navigating the Stability Landscape: A Technical Guide to Heterocyclic Boronic Acids and Their Boronate Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, heterocyclic boronic acids are invaluable building blocks. Their unique ability to form reversible covalent bonds has propelled them into the limelight for applications ranging from sophisticated cross-coupling reactions to the design of targeted therapeutics. However, the inherent instability of many heterocyclic boronic acids presents a significant hurdle, complicating their storage, handling, and application. This guide provides an in-depth exploration of the chemical stability profiles of heterocyclic boronic acids versus their boronate ester counterparts, offering field-proven insights and detailed methodologies to empower researchers in this dynamic field.

The Stability Conundrum: Why Heterocyclic Boronic Acids Can Be Their Own Worst Enemy

Heterocyclic boronic acids are susceptible to several degradation pathways that can compromise their integrity and reactivity. Understanding these pathways is the first step toward mitigating them.

Protodeboronation: The Unwanted Proton Swap

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the boronic acid functionality. This process is particularly problematic for electron-rich and certain nitrogen-containing heteroaromatics, such as some pyridines.[1][2] The reaction is often accelerated under basic conditions, which are commonly employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

Oxidation: The Attack of Reactive Oxygen Species

The boron atom in boronic acids possesses a vacant p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS) like hydrogen peroxide.[4][5] This oxidative deboronation leads to the formation of a hydroxyl group in place of the boronic acid, a significant issue in biological systems where ROS are prevalent.[6][7] The rate of oxidation is pH-dependent, with the anionic boronate form often being more susceptible.[5]

Dehydration and Trimerization: The Path to Boroxines

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this is a reversible process, it can complicate stoichiometry in reactions and lead to handling difficulties.

Boronate Esters: The Protective Shield

A widely adopted strategy to enhance the stability of boronic acids is their conversion to boronate esters. This is achieved by reacting the boronic acid with a diol, forming a cyclic ester. This seemingly simple modification has profound effects on the stability profile of the molecule.

Steric Hindrance and Electronic Effects: A Two-Pronged Defense

The diol moiety in a boronate ester provides steric bulk around the boron atom, physically shielding it from attack by protons, water, or oxidizing agents.[4] Furthermore, the formation of the ester bond alters the electronic environment of the boron, reducing its Lewis acidity and, in turn, its susceptibility to nucleophilic attack.

Common Boronate Esters and Their Stability Characteristics

Different diols can be employed to form boronate esters, each imparting distinct stability characteristics.

  • Pinacol Esters: Formed with pinacol, these are perhaps the most common boronate esters. They offer a significant enhancement in stability against protodeboronation and oxidation compared to the free boronic acid.[8] However, they can still be prone to hydrolysis under certain conditions, particularly during reversed-phase HPLC analysis.[9][10]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates have emerged as a superior class of stable boronic acid surrogates, especially for notoriously unstable systems like 2-pyridylboronic acid.[1][11] These esters are highly crystalline, bench-top stable, and compatible with chromatography. They exhibit a "slow-release" mechanism under mild aqueous basic conditions, gradually liberating the active boronic acid in situ for subsequent reactions.[1]

  • Other Diol Esters: A variety of other diols can be used to tune the stability and reactivity of boronate esters. For instance, esters derived from (1,1'-bicyclohexyl)-l,l'-diol have shown exceptional hydrolytic stability.[9]

The following diagram illustrates the stabilization of a generic heterocyclic boronic acid through conversion to a pinacol or MIDA boronate ester.

G cluster_0 Heterocyclic Boronic Acid (Unstable) cluster_2 Boronate Esters (Stable) Het_BA Het-B(OH)₂ Het_Bpin Het-B(pin) Het_BA->Het_Bpin Esterification Het_BMIDA Het-B(MIDA) Het_BA->Het_BMIDA Esterification Pinacol Pinacol MIDA MIDA

Caption: Conversion of unstable heterocyclic boronic acids to stable boronate esters.

Quantitative Comparison: Stability Under the Microscope

The enhanced stability of boronate esters is not merely qualitative. Kinetic studies provide quantitative data that underscores the dramatic differences in stability.

Compound TypeDegradation PathwayRelative StabilityKey Observations
Heterocyclic Boronic Acid ProtodeboronationLowEspecially for electron-rich and certain N-heterocycles. Rate is pH-dependent.[3]
OxidationLowSusceptible to ROS. Rate is pH-dependent.[5][6]
Pinacol Boronate Ester ProtodeboronationModerate to HighSignificantly more stable than the corresponding boronic acid.
HydrolysisModerateCan hydrolyze back to the boronic acid, especially at physiological pH.[10][12]
MIDA Boronate Ester ProtodeboronationVery HighExceptionally stable, allowing for long-term storage and purification.[1]
HydrolysisLow (controlled)Hydrolyzes slowly under specific basic conditions, enabling "slow-release" applications.[1]

Experimental Protocols for Stability Assessment: A Self-Validating Approach

Assessing the stability of heterocyclic boronic acids and their esters requires robust and reliable analytical methods. The following protocols are designed as self-validating systems, incorporating system suitability tests and controls to ensure the integrity of the data.

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage or use.[15]

Objective: To identify potential degradation products and pathways for a heterocyclic boronic acid and its corresponding pinacol and MIDA esters.

Methodology:

  • Sample Preparation: Prepare stock solutions of the heterocyclic boronic acid, its pinacol ester, and its MIDA ester in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid sample to 80°C.

    • Photolytic Stress: Expose the sample solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method (see Protocol 4.2).

Self-Validation:

  • Control Samples: Analyze unstressed samples at each time point.

  • Mass Balance: The sum of the peak areas of the parent compound and all degradation products should remain constant throughout the study.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and major degradants.[16]

The following diagram outlines the workflow for a forced degradation study.

G start Prepare Stock Solutions (Boronic Acid & Esters) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Defined Time Points stress->sampling quench Quench Reaction (as needed) sampling->quench analysis Analyze by HPLC-UV/MS quench->analysis data Evaluate Data (Mass Balance, Peak Purity) analysis->data

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method for Heterocyclic Boronic Acids and Esters

A well-developed HPLC method is crucial for separating the parent compound from its potential degradation products.[17][18]

Objective: To develop and validate a stability-indicating RP-HPLC method for the analysis of a heterocyclic boronic acid and its boronate esters.

Instrumentation: HPLC or UPLC system with a PDA detector and a mass spectrometer (MS).[19]

Chromatographic Conditions:

  • Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[20] An XBridge Premier BEH C18 or a similar modern C18 column is a good starting point.[21]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.5 mL/min (for UPLC) or 1.0 mL/min (for HPLC).

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS detection for peak identification.

Causality Behind Experimental Choices:

  • Low Silanol Activity Column: Free silanol groups on the silica surface of the stationary phase can catalyze the hydrolysis of boronate esters.[20] Using an end-capped, low-activity column minimizes this unwanted on-column degradation.

  • Acidic Mobile Phase: An acidic mobile phase (e.g., with formic acid) helps to suppress the ionization of the boronic acid and any acidic degradation products, leading to better peak shape and retention on a reversed-phase column.

  • Acetonitrile as Organic Modifier: Acetonitrile is often preferred over methanol as it has a lower viscosity and can provide different selectivity.

  • PDA and MS Detection: The PDA detector provides information on peak purity, while the MS detector is invaluable for the identification of unknown degradation products.[13]

System Suitability Test (SST):

Before each analysis sequence, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[22]

  • SST Solution: Prepare a solution containing the parent compound and a known, closely eluting impurity or degradation product.

  • Injections: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be ≥ 2000 for the main peak.

    • Resolution: The resolution between the main peak and the closely eluting impurity should be ≥ 2.0.

    • %RSD of Peak Area: The relative standard deviation of the peak area for the main peak from the five replicate injections should be ≤ 2.0%.

This rigorous SST ensures that the analytical method is precise, accurate, and specific for its intended purpose on a day-to-day basis.

Conclusion: From Instability to Robust Application

The inherent instability of many heterocyclic boronic acids is a significant challenge in their application. However, by understanding the degradation pathways and employing the strategy of converting them to stable boronate esters, particularly MIDA esters, researchers can overcome these limitations. The use of robust, self-validating analytical methods, such as the forced degradation and stability-indicating HPLC protocols detailed in this guide, is paramount for ensuring the quality and reliability of these critical chemical entities in drug discovery and development. By embracing these principles and methodologies, the scientific community can continue to harness the full potential of heterocyclic boronic acids and their derivatives to create the next generation of innovative medicines and materials.

References

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | LabRulez LCMS. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • Scheme 1. a) 2-pyridyl MIDA boronate 1 a is the first air-stable... - ResearchGate. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC. Available at: [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization - SSRN. Available at: [Link]

  • A Water-Stable Boronate Ester Cage - ChemRxiv. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available at: [Link]

  • Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Available at: [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • -HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS | Download Table. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. Available at: [Link]

  • Chemistry Of Boronic Esters - AA Blocks. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins - MDPI. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. Available at: [Link]

  • MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Available at: [Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing). Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC. Available at: [Link]

  • iterative cross-coupling with mida boronates - CORE. Available at: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. Available at: [Link]

  • Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System - Waters Corporation. Available at: [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. Available at: [Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. Available at: [Link]

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Novel drug targets utilizing the Imidazo[1,2-b]pyridazine core structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold for Next-Generation Kinase Inhibition and Anti-Infectives

Executive Summary

The imidazo[1,2-b]pyridazine fused heterocyclic system represents a critical isostere of the imidazo[1,2-a]pyridine and the purine core found in ATP. Distinguished by the presence of a bridgehead nitrogen (N4) and an additional nitrogen at position 5 (N5), this scaffold offers unique hydrogen-bonding capabilities and reduced lipophilicity compared to its carbocyclic or pyridine analogs. While validated commercially by the BCR-ABL inhibitor Ponatinib , recent medicinal chemistry campaigns have repurposed this core for novel targets, specifically Mps1 (TTK) in oncology and PI4K/CLK in malaria. This guide analyzes the structural rationale, emerging biological targets, and synthetic pathways for this high-value pharmacophore.

Structural Rationale & Cheminformatics

The utility of the imidazo[1,2-b]pyridazine core stems from its ability to mimic the adenine ring of ATP while offering distinct vectors for substitution that improve drug-like properties (DLPs).

  • Nitrogen Positioning (The "Nitrogen Walk"): Unlike imidazo[1,2-a]pyridine, the imidazo[1,2-b]pyridazine possesses an internal pyrimidine-like character. The N5 nitrogen acts as a crucial hydrogen bond acceptor, often interacting with water networks or specific residues (e.g., Threonine/Methionine) in the kinase hinge region.

  • Lipophilicity & Solubility: The additional nitrogen lowers the cLogP relative to imidazo[1,2-a]pyridines, improving aqueous solubility—a common bottleneck in kinase inhibitor development.

  • Binding Vectors:

    • Position 3 (C3): The primary vector for extending into the hydrophobic back pocket or gatekeeper region.

    • Position 6 (C6): Often used to project solubilizing groups (e.g., piperazines, morpholines) into the solvent-exposed region or ribose binding pocket.

Visualization: SAR Logic of the Core

SAR_Logic Core Imidazo[1,2-b]pyridazine Core Scaffold Pos3 Position 3 (C3) 'The Warhead' Core->Pos3 Pos6 Position 6 (C6) 'Solvent Tail' Core->Pos6 Bridge Bridgehead N4 & N5 'Hinge Binder' Core->Bridge Func3 Gatekeeper Interaction (e.g., T315I in BCR-ABL) Pos3->Func3 Func6 Ribose Pocket Occupation Solubility Modulation Pos6->Func6 FuncBridge H-Bond Acceptor (Met/Thr residues) Bridge->FuncBridge

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of specific substitution sites on the imidazo[1,2-b]pyridazine core.

Primary Biological Targets

A. Validated Target: BCR-ABL (The Ponatinib Benchmark)

Ponatinib (Iclusig) utilizes this core to overcome the T315I "gatekeeper" mutation in Chronic Myeloid Leukemia (CML). The imidazo[1,2-b]pyridazine moiety sits in the adenine pocket, forming H-bonds with the hinge region (Met318 in ABL).[1] The rigid alkyne linker at C3 allows the molecule to bypass the steric bulk of the isoleucine mutant .

B. Novel Target: Mps1 (TTK) Kinase

Monopolar spindle 1 (Mps1) is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Inhibition of Mps1 causes premature mitotic exit and aneuploidy, leading to tumor cell death.

  • Mechanism: Recent studies identified imidazo[1,2-b]pyridazines (e.g., Compound 27f) that bind Mps1 with sub-nanomolar potency (

    
     nM).[2][3]
    
  • Binding Mode: Unlike typical Type I inhibitors, some derivatives exploit a flipped-peptide conformation at the hinge. Substituents at C6 are critical for occupying the ribose binding pocket, driving selectivity over 192 other kinases .

C. Novel Target: PIM Kinases (Non-Hinge Binding)

PIM kinases (PIM1, PIM2, PIM3) are overexpressed in hematological malignancies.[4]

  • Unique Insight: Crystallographic data reveals that certain imidazo[1,2-b]pyridazines (e.g., K00135) interact with the NH2-terminal lobe helix AC rather than the classical kinase hinge region. This "ATP-competitive but not ATP-mimetic" mode explains their high selectivity profile .[4]

D. Infectious Disease: Plasmodium PI4K & CLK

The core has emerged as a lead scaffold for antimalarials.

  • Target: Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K) and Cdc2-like kinase (PfCLK1).

  • Efficacy: Derivatives like MMV652103 show nanomolar potency against drug-resistant strains (K1) by preventing membrane ingression during the erythrocytic stage .

Synthetic Accessibility & Functionalization

The construction of the core is robust, relying on the condensation of aminopyridazines with


-haloketones.[5]
Protocol: General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

Reagents:

  • 3-amino-6-chloropyridazine (Starting Material)

  • Substituted

    
    -bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
    
  • Ethanol (Solvent)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Condensation (Cyclization):

    • Dissolve 3-amino-6-chloropyridazine (1.0 equiv) and the appropriate

      
      -bromoacetophenone (1.1 equiv) in absolute ethanol (10 mL/mmol).
      
    • Heat the mixture to reflux (

      
      ) for 4–12 hours. Monitor by TLC/LC-MS.
      
    • Mechanism:[6] The ring nitrogen (N2 of pyridazine) attacks the

      
      -carbon of the ketone, followed by cyclodehydration.
      
    • Workup: Cool to room temperature. The hydrobromide salt often precipitates. Filter the solid.

    • Free Base Liberation: Suspend the solid in water/EtOAc and neutralize with saturated

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate.
  • Regioselective Functionalization (C3 vs C6):

    • C3 Functionalization: If the C3 position is unsubstituted (using bromoacetaldehyde), it can be halogenated using NIS (N-iodosuccinimide) in DMF to install an iodine handle.

    • C6 Functionalization: The chlorine atom at C6 (from the starting material) is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Visualization: Synthetic Workflow

Synthesis_Flow SM1 3-amino-6-chloropyridazine Reaction Condensation (Reflux EtOH, 12h) SM1->Reaction SM2 Alpha-Bromoketone SM2->Reaction Intermediate 6-chloroimidazo[1,2-b]pyridazine Intermediate Reaction->Intermediate Step2 Suzuki Coupling (C6) (Boronic acid, Pd(PPh3)4) Intermediate->Step2 Step3 Electrophilic Subst. (C3) (NIS/NBS) Intermediate->Step3 Final1 6-Aryl Derivative (Mps1/Kinase Inhibitor) Step2->Final1 Final2 3-Halo Derivative (Precursor for Ponatinib analogs) Step3->Final2

Figure 2: Synthetic pathway for generating diverse imidazo[1,2-b]pyridazine libraries, highlighting the divergence point for C6 and C3 functionalization.

Comparative Data: Key Inhibitors

The following table summarizes the potency and selectivity of key imidazo[1,2-b]pyridazine derivatives against their respective targets.

Compound IDPrimary TargetMechanismPotency (

)
Clinical/Preclinical Status
Ponatinib BCR-ABL (T315I)Type II (Hinge Binder)0.37 nM (Native)FDA Approved (Leukemia)
Cmpd 27f Mps1 (TTK)ATP Competitive0.70 nMPreclinical (Oncology)
K00135 PIM1 / PIM2Helix AC Binder< 100 nMPreclinical (AML)
MMV652103 PfPI4KLipid Kinase Inhibitor~1.1 nMLead Optimization (Malaria)
Cmpd 26 TAK1ATP Competitive55 nMPreclinical (Multiple Myeloma)

Experimental Protocol: Mps1 Kinase Inhibition Assay

To validate novel derivatives synthesized using the route above, the following FRET-based assay is the industry standard for determining


 against Mps1.

Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a Lanthanide-labeled antibody and a fluorescent tracer.

Workflow:

  • Preparation: Dilute compounds (start at 10

    
    M, 3-fold serial dilution) in DMSO.
    
  • Enzyme Mix: Prepare Mps1 kinase solution (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Prepare solution containing Biotin-labeled peptide substrate and ATP (

    
     concentration, typically 10 
    
    
    
    M).
  • Reaction:

    • Add 5

      
      L Compound + 10 
      
      
      
      L Enzyme Mix to 384-well plate. Incubate 15 min.
    • Add 10

      
      L Substrate/ATP Mix.
      
    • Incubate 60 min at Room Temp.

  • Detection: Add Eu-labeled anti-phospho-antibody and Streptavidin-APC (Allophycocyanin).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

References

  • Ponatinib Structure & History: Musumeci, F., et al. (2024). "Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development." Molecules, 29(20), 4840. Link

  • Mps1 Inhibitors: Kusakabe, K., et al. (2015).[2][7] "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity."[2][3][7] Journal of Medicinal Chemistry, 58(4), 1760–1775. Link

  • PIM Kinase Binding: Pogacic, V., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research, 67(14), 6916–6924.[4] Link

  • Antimalarial Targets: Schmitt, C., et al. (2017). "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." Parasitology & Vectors / University of Dundee Research. Link

  • TAK1 Inhibitors: Reidenbach, A.G., et al. (2020). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[8] RSC Medicinal Chemistry.[8] Link

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Imidazo[1,2-b]pyridazin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic system in modern medicinal chemistry and drug development.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. Consequently, derivatives of this scaffold have shown promise as potent and selective inhibitors for a range of kinases and other enzymes, making them highly valuable in the pursuit of new therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its functional group tolerance and reliability in constructing C-C bonds.[2][3] For the imidazo[1,2-b]pyridazine system, this reaction is a critical tool for introducing molecular diversity, particularly at the 3-position. The ability to efficiently couple Imidazo[1,2-b]pyridazin-3-ylboronic acid with a wide array of aryl and heteroaryl halides allows for the systematic exploration of the chemical space around this scaffold, which is essential for optimizing the pharmacological properties of drug candidates.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of palladium catalysts for the successful cross-coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid. It delves into the inherent challenges of this substrate, offers a systematic approach to catalyst and ligand selection, and provides a detailed experimental protocol and troubleshooting guide.

Understanding the Substrate: Challenges in Coupling Imidazo[1,2-b]pyridazin-3-ylboronic Acid

The successful cross-coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid is not without its challenges, which stem from the inherent electronic and structural properties of the molecule. A thorough understanding of these potential pitfalls is crucial for the rational design of a robust and high-yielding coupling protocol.

  • Catalyst Inhibition by Lewis Basic Nitrogens: The imidazo[1,2-b]pyridazine core contains multiple nitrogen atoms that are Lewis basic. These nitrogen atoms can coordinate to the palladium center of the catalyst, leading to the formation of off-cycle, inactive palladium complexes. This catalyst inhibition can significantly slow down or even completely halt the catalytic cycle, resulting in low conversion of starting materials.[4]

  • Protodeboronation: Heteroaromatic boronic acids, especially those with electron-withdrawing groups or nitrogen atoms, are susceptible to protodeboronation. This is a detrimental side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid. This process is often promoted by aqueous basic conditions, which are commonly employed in Suzuki-Miyaura reactions.

  • Sluggish Transmetalation: The imidazo[1,2-b]pyridazine ring system is electron-deficient. This electronic nature can slow down the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. A slow transmetalation step can lead to incomplete reactions and the accumulation of side products.

Strategic Catalyst Selection: A Systematic Approach

The choice of the palladium catalyst and the associated ligand is the most critical factor in overcoming the challenges mentioned above. The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.

The Power of Bulky, Electron-Rich Ligands

For challenging substrates like Imidazo[1,2-b]pyridazin-3-ylboronic acid, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often the key to success.

  • Bulky Phosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be highly effective for the cross-coupling of nitrogen-containing heterocycles.[5] The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. The electron-rich nature of these phosphines also enhances the rate of reductive elimination, the final step that forms the desired product and regenerates the active catalyst.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for coupling unreactive substrates. The strong electron-donating ability of NHCs also facilitates oxidative addition and can help to accelerate the overall catalytic cycle.[6]

Comparative Catalyst/Ligand Selection Guide

The following table provides a comparative guide to common palladium sources and ligands for the cross-coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid, with recommendations based on their known performance with similar challenging substrates.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhos Buchwald-type biaryl phosphineExcellent for N-heterocycles, high activity, commercially available.[5]Can be air-sensitive, requires careful handling.
Pd₂(dba)₃ / XPhos Buchwald-type biaryl phosphineVery bulky, effective for sterically hindered substrates, good for unreactive chlorides.Pre-catalyst can be less stable than others.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, good for general-purpose couplings.Often less effective for electron-deficient or N-containing heterocycles.[2]
PdCl₂(dppf) Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Good for a range of couplings, relatively air-stable.May not be active enough for very challenging substrates.
Pd-PEPPSI-IPr Palladium-NHC pre-catalystAir and moisture stable pre-catalyst, high activity.Can be more expensive than phosphine-based systems.

Visualizing the Catalytic Cycle

To better understand the intricacies of the Suzuki-Miyaura reaction, the following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition Ar-X OxAdd->PdII Transmetalation Transmetalation DiarylPd Ar-Pd(II)-R(L_n) PdII->DiarylPd Transmetalation Base_Activation Base Activation of Boronic Acid Boronate R-B(OR)₃⁻ Base_Activation->Boronate Boronate->PdII Transmetalation->DiarylPd DiarylPd->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R DiarylPd->Product RedElim->Product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add solid reagents to oven-dried flask: - Imidazo[1,2-b]pyridazin-3-ylboronic acid - Aryl/heteroaryl halide - Palladium pre-catalyst - Ligand - Base inert 2. Seal flask and purge with inert gas reagents->inert solvent 3. Add degassed solvent(s) inert->solvent heat 4. Heat reaction mixture with stirring solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS heat->monitor cool 6. Cool reaction to room temperature monitor->cool quench 7. Quench with water and extract with organic solvent cool->quench dry 8. Dry organic layer and concentrate quench->dry purify 9. Purify by column chromatography dry->purify

Sources

Application Notes & Protocols: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Imidazo[1,2-b]pyridazin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of Privileged Scaffolds

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] Its unique electronic and structural properties make it a cornerstone in the development of novel therapeutics for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders.[1][2][3][4] The functionalization of this core, particularly through the formation of carbon-carbon bonds at the 3-position, is a critical step in generating libraries of potential drug candidates.

Traditionally, cross-coupling reactions like the Suzuki-Miyaura coupling are performed under conventional heating, often requiring long reaction times and leading to potential side product formation.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[6][7][8] By utilizing microwave irradiation, MAOS provides rapid, uniform, and selective heating of the reaction mixture, which dramatically reduces reaction times, often from hours to minutes, and frequently leads to higher yields and product purity.[5][9][10][11][12] This application note provides a detailed protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid with various aryl halides, a key transformation for drug discovery and development professionals.

Mechanism and Rationale: The Synergy of Microwave Heating and Palladium Catalysis

The Principles of Microwave Heating

Unlike conventional heating methods that rely on external heat sources and slow heat transfer through convection and conduction, microwave heating generates energy within the bulk of the reaction mixture.[8] This is achieved through the interaction of microwave radiation with polar molecules in the sample.[9][13] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like the solvents used in the reaction, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the reaction vessel.[6][8][9][14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. Collisions with surrounding molecules generate heat.[6][8]

This direct and efficient energy transfer not only accelerates the reaction rate but can also lead to different reaction outcomes compared to conventional heating by accessing higher activation energy pathways.[14]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[15] The catalytic cycle, typically employing a palladium catalyst, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (in this case, the imidazo[1,2-b]pyridazin-3-yl moiety) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this cycle can be significantly enhanced by microwave irradiation, which accelerates each of these steps, leading to a much faster overall reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans R-B(OH)₂ (Base) ArPdR Ar-Pd(II)-R(L_n) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R ArylHalide Aryl Halide (Ar-X) BoronicAcid Imidazo[1,2-b]pyridazin- 3-ylboronic acid (R-B(OH)₂) Product Coupled Product (Ar-R)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid with a representative aryl bromide. Optimization may be required for different aryl halides.

Materials and Equipment
  • Reactants:

    • Imidazo[1,2-b]pyridazin-3-ylboronic acid

    • Aryl halide (e.g., 4-bromoanisole)

  • Catalyst:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[16]

  • Solvent:

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Equipment:

    • Microwave synthesis reactor

    • Microwave-safe reaction vial with a stir bar

    • Standard laboratory glassware

    • Analytical balance

    • Purification system (e.g., flash column chromatography)

Step-by-Step Procedure
  • Vial Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add Imidazo[1,2-b]pyridazin-3-ylboronic acid (1.2 mmol, 1.2 equiv.).

  • Addition of Reagents: Add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (e.g., 5 mL of a 4:1 mixture).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-b]pyridazine.

Experimental_Workflow cluster_workflow Experimental Workflow Prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) Solv 2. Solvent Addition (e.g., Dioxane/Water) Prep->Solv MW 3. Microwave Irradiation (Set Temp & Time) Solv->MW Workup 4. Reaction Work-up (Extraction & Drying) MW->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis

Caption: Experimental Workflow for Microwave-Assisted Suzuki Coupling.

Results and Optimization

The described protocol is a starting point. The choice of catalyst, base, solvent, and microwave parameters can significantly impact the reaction outcome. The following table provides a summary of typical conditions and expected outcomes for the coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12015>90
24-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12015>90
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1302085
42-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1403075

Note: Yields are representative and may vary.

Troubleshooting and Optimization:
  • Low Yield:

    • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond).[17] Using a stronger base like Cs₂CO₃ or anhydrous conditions might be beneficial.[16][18] Alternatively, using the corresponding boronate ester (e.g., pinacol ester) can increase stability.[17]

    • Catalyst Deactivation: Ensure the reaction mixture is properly degassed to remove oxygen, which can deactivate the palladium catalyst.[15]

    • Insufficient Temperature/Time: Increase the microwave irradiation time or temperature.

  • Side Product Formation:

    • Homocoupling: Lowering the catalyst loading or temperature might reduce the formation of homocoupled products.

    • Debromination: For particularly challenging substrates, using a different ligand or catalyst system, such as those based on XPhos, may be necessary to avoid debromination.[19][20]

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of the medicinally important imidazo[1,2-b]pyridazine scaffold. The protocol outlined in this application note demonstrates a robust method for the Suzuki-Miyaura cross-coupling of Imidazo[1,2-b]pyridazin-3-ylboronic acid, enabling the synthesis of diverse compound libraries in a fraction of the time required by conventional heating methods. This acceleration of the design-make-test cycle is invaluable for researchers, scientists, and drug development professionals in the quest for novel therapeutics.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Gadek, Z., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • International Journal of Engineering Research & Technology. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Zare, A., & Dastgir, F. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • SciSpace. (n.d.).
  • CEM Corporation. (n.d.).
  • Taylor, B. L. H., & Scott, P. J. H. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine.
  • Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Catalysts. (2021).
  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609.
  • Catalysts. (2021).
  • ResearchGate. (2015). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry.
  • RSC Medicinal Chemistry. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • J-GLOBAL. (n.d.).
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines.
  • PMC. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • PubMed. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.
  • PMC. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • Connect Journals. (n.d.).
  • Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubMed. (2007).
  • ResearchGate. (2021).
  • RSC Publishing. (2015).

Sources

Application Note: Solvent Systems for Solubilizing Imidazo[1,2-b]pyridazin-3-ylboronic Acid in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Challenges

The "Heterocycle Paradox"

Imidazo[1,2-b]pyridazin-3-ylboronic acid (IPBA) represents a specific class of "difficult" substrates in aqueous cross-coupling (e.g., Suzuki-Miyaura). Its handling is complicated by two opposing forces:

  • Solubility: The fused bicyclic core is moderately lipophilic, but the molecule exhibits zwitterionic character in neutral aqueous media (due to the basic pyridazine nitrogens and the acidic boronic group). This often leads to aggregation and poor solubility in both pure organics and pure water.

  • Stability (Protodeboronation): The C3 position of the imidazo[1,2-b]pyridazine core is highly electron-rich. In aqueous basic conditions required for transmetallation, this position is susceptible to rapid protodeboronation , cleaving the C-B bond and destroying the reagent before the catalytic cycle begins.

The Objective: Design a solvent system that solubilizes the reagent without accelerating its decomposition.

Part 2: Solvent System Strategies

We define three distinct solvent architectures based on the reaction scale and "green" requirements.

System A: The Dipolar Aprotic/Aqueous Hybrid (Standard)

Best for: Initial screening, medicinal chemistry scale (mg to g).

This system utilizes a water-miscible organic solvent to dissolve the heterocyclic core, while a specific ratio of water ensures the inorganic base (activator) is soluble.

  • Primary Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

  • Co-solvent: Water (degassed).

  • Ratio: 3:1 to 4:1 (Organic:Water).

  • Why it works: DME coordinates well with metal cations, breaking up boronate aggregates. The high organic content suppresses the concentration of free hydroxide ions (relative to pure water), slightly slowing protodeboronation.

System B: The Surfactant-Mediated Aqueous System (Micellar)

Best for: Green chemistry, scale-up, and highly unstable substrates.

Instead of dissolving the substrate directly in water, this system traps the lipophilic IPBA inside hydrophobic micelle cores.

  • Medium: 2 wt % TPGS-750-M in Water.

  • Why it works: The surfactant forms nanomicelles. The IPBA resides in the lipophilic core, protecting the C-B bond from the bulk aqueous base. The palladium catalyst also resides in the micelle, creating a high "local concentration" for the reaction.

System C: The "Slow-Release" Buffer System

Best for: Substrates with extreme protodeboronation sensitivity.

  • Solvent: Acetonitrile (MeCN) / Water (10:1).

  • Base: Potassium Phosphate (

    
    ) instead of Carbonates.
    
  • Why it works: Phosphate acts as a better buffer than carbonate, maintaining a pH that activates the boronic acid (formation of the boronate "ate" complex) without reaching the high pH levels that trigger rapid C-B bond cleavage.

Part 3: Comparative Data & Selection Guide

ParameterSystem A (DME/H2O)System B (TPGS-750-M)System C (MeCN/Buffer)
Solubility of IPBA High (Homogeneous)High (Micellar encapsulation)Moderate
Protodeboronation Risk ModerateLow (Shielded)Low (pH controlled)
Reaction Temperature 80–100 °C25–45 °C60–80 °C
Base Compatibility

,


,


Rec. Catalyst


XPhos Pd G2

Part 4: Detailed Experimental Protocols

Protocol 1: Standard Suzuki Coupling in DME/Water

Target: Coupling IPBA with an aryl halide.

Reagents:

  • Imidazo[1,2-b]pyridazin-3-ylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: DME and Water (degassed).[2]

Step-by-Step:

  • Solvent Preparation: Combine DME and distilled water in a 4:1 ratio. Sparge with Nitrogen (

    
    ) or Argon for 15 minutes.[1] Critical: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Vessel Charging: In a reaction vial, add the Aryl Halide, IPBA, and Palladium catalyst.

  • Solubilization: Add the degassed solvent mixture. Stir at Room Temperature (RT) for 5 minutes. The mixture should be a suspension or clear solution depending on the halide.

  • Activation: Add

    
     (solid or 2M aqueous solution). If adding aqueous base, ensure the final solvent ratio remains near 4:1.
    
  • Reaction: Seal the vial and heat to 85 °C . Monitor by LC-MS.

    • Checkpoint: If protodeboronation (mass = IPBA minus

      
       plus H) is observed >10%, switch to Protocol 2.
      
Protocol 2: Micellar Catalysis (TPGS-750-M)

Target: Labile IPBA substrates requiring mild conditions.

Reagents:

  • 2 wt % TPGS-750-M solution in water (degassed).

  • IPBA (1.5 equiv)

  • 
     (2 mol%)
    
  • 
     (3.0 equiv) - Organic bases are often preferred in micelles.
    

Step-by-Step:

  • Surfactant Solution: Dissolve TPGS-750-M in water (20 mg per mL). Degas thoroughly.

  • Coupling: Add Aryl Halide and IPBA to the reaction vessel.

  • Addition: Add the surfactant solution. Stir vigorously (1000 rpm). The mixture will look milky (emulsion).

  • Catalyst/Base: Add the catalyst and Triethylamine (

    
    ).
    
  • Reaction: Stir at 45 °C .

    • Note: The lower temperature significantly preserves the C-B bond.

Part 5: Mechanism & Workflow Visualization

Diagram 1: Solubility & Activation Workflow

This flowchart guides the researcher through the decision-making process for solvent selection based on the specific behavior of the boronic acid.

SolubilityWorkflow Start Start: IPBA Substrate CheckSolubility Check Solubility in wet DME or Dioxane Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble SystemA Use System A (DME/H2O + Carbonate) Soluble->SystemA Yes SystemB Use System B (Micellar TPGS-750-M) Soluble->SystemB No (Aggregates) CheckStability Check Stability (LCMS for Protodeboronation) SystemA->CheckStability Stable Stable? CheckStability->Stable Proceed Proceed to Heating (80-100°C) Stable->Proceed Yes (<5% decomp) SystemC Use System C (MeCN/Phosphate Buffer) Stable->SystemC No (>10% decomp) SystemB->Proceed Run at 45°C SystemC->Proceed Run at 60°C

Caption: Decision matrix for selecting the optimal solvent system based on solubility observations and stability data.

Diagram 2: Mechanistic Pathway of Protodeboronation

Understanding the failure mode is critical. This diagram illustrates how the zwitterionic nature of IPBA leads to decomposition in aqueous base, motivating the use of specific solvent systems.

Protodeboronation cluster_danger Pathway to Avoid Zwitterion Zwitterionic IPBA (Neutral pH) Boronate Boronate Anion (Active Species) Zwitterion->Boronate + OH- (Base) C3_Anion C3-Carbanion (Transient) Boronate->C3_Anion Hydrolysis (Slow Step) Product Cross-Coupled Product Boronate->Product + Pd(II)-Ar (Transmetallation) Decomp Protodeboronated Product (Inactive) C3_Anion->Decomp + H2O (Irreversible)

Caption: Competitive pathways: The goal is to accelerate Transmetallation (Green) while suppressing Hydrolysis (Red).

Part 6: References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Preventing Protodeboronation of Imidazo[1,2-b]pyridazin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with the instability of Imidazo[1,2-b]pyridazin-3-ylboronic acid and its derivatives. This scaffold is notoriously prone to protodeboronation due to the specific electronic environment of the bridgehead nitrogen and the electron-rich C3 position.

Diagnostic Overview: Why This Reaction Fails

The Core Problem: The imidazo[1,2-b]pyridazine scaffold is electronically unique. The C3 position is highly nucleophilic (similar to indole), while the pyridazine ring renders the system electron-deficient.

  • Mechanism of Failure: Under basic conditions required for Suzuki coupling, the boronic acid forms a boronate "ate" complex. In this scaffold, the C3 position is susceptible to protonation by water or protic solvents. Once protonated at C3, the C-B bond cleaves irreversibly, yielding the hydrodeboronated byproduct (Imidazo[1,2-b]pyridazine) and boric acid.

  • Symptoms:

    • LCMS shows rapid disappearance of starting material (boronate).

    • Appearance of the "H-species" (mass = M-Br+H or M-B(OH)2+H).

    • Low yield despite full conversion.

Mechanism of Protodeboronation

The following diagram illustrates the pathway you must suppress. The critical failure point is the C3-Protonation step.

Protodeboronation Start Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Anionic) Start->AteComplex + OH- (Base) Transition C3-Protonated Intermediate (Transient) AteComplex->Transition + H2O (Proton Source) Coupling Pd-Catalyzed Coupling (Desired Path) AteComplex->Coupling + Pd(II)-Ar Product Protodeboronated Product (Dead End) Transition->Product - B(OH)3

Caption: The competitive pathway between productive coupling (green) and destructive protodeboronation (red). The C3 position acts as a "proton trap" in aqueous media.

Troubleshooting Guide & FAQs

Q1: My boronic acid degrades instantly upon adding base. How do I stop this?

Answer: Stop using aqueous bases. The primary driver for this scaffold's degradation is water acting as a proton source for the activated boronate.[1]

  • Immediate Fix: Switch to anhydrous conditions .

    • Base: Anhydrous

      
       (finely ground) or 
      
      
      
      .
    • Solvent: Anhydrous 1,4-Dioxane or DMF.

    • Additives: Add 4Å Molecular Sieves to the reaction vessel.

Q2: I cannot isolate the boronic acid; it decomposes on the column.

Answer: Do not attempt to isolate the free boronic acid. Imidazo[1,2-b]pyridazin-3-ylboronic acid is too unstable for silica chromatography.

  • Solution A (Pinacol Ester): Synthesize the pinacol ester instead. It is more stable but still prone to degradation on silica. Use neutral alumina or telescope the crude material directly.

  • Solution B (MIDA Boronate): This is the gold standard for this scaffold. MIDA boronates are air-stable, silica-stable, and release the active species slowly during the reaction, keeping the concentration of the unstable "ate" complex low (see Protocol B).

Q3: Why is "Reverse Polarity" recommended for this scaffold?

Answer: The C3 position is naturally nucleophilic, making it easy to halogenate but hard to keep as a boron species.

  • Strategy: Instead of Imidazo-Boron + Aryl-Halide, use 3-Haloimidazo[1,2-b]pyridazine + Aryl-Boron .

  • Benefit: 3-Bromoimidazo[1,2-b]pyridazine is highly stable, commercially available, and couples efficiently with a wide range of stable aryl boronic acids. This completely bypasses the stability issue.

Q4: Which catalyst system is best if I must use the boronic ester?

Answer: You need a catalyst with a rapid oxidative addition and transmetallation rate to outcompete the degradation.

  • Recommended: Pd(dppf)Cl2·DCM or XPhos Pd G3/G4 .

  • Avoid: Tetrakis(triphenylphosphine)palladium(0) — it is often too slow for these unstable substrates.

Experimental Protocols

Method A: Anhydrous Coupling (For Pinacol Esters)

Use this when you have the pinacol ester and cannot switch coupling partners.

Reagents:

  • Imidazo[1,2-b]pyridazin-3-ylboronic acid pinacol ester (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • 
     (0.05 equiv)
    
  • 
     (Anhydrous, tribasic, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Protocol:

  • Charge a microwave vial with the aryl halide, boronate ester, base, and catalyst.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat to 80–100°C (conventional heating preferred over microwave to avoid superheating "hotspots" that accelerate degradation).

  • Monitor by LCMS every 30 minutes. Stop immediately upon consumption of the boronate.

Method B: MIDA Boronate Slow-Release (High Stability)

Use this for the most difficult substrates where Method A fails.

Concept: The MIDA (N-methyliminodiacetic acid) protecting group masks the boron. Hydrolysis releases the active boronic acid slowly, ensuring it is consumed by the catalyst before it can accumulate and protodeboronate.

Reagents:

  • Imidazo[1,2-b]pyridazin-3-yl MIDA boronate (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (0.02 equiv) / SPhos (0.04 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (10:1 ratio)
    

Protocol:

  • Combine MIDA boronate, aryl bromide, catalyst, ligand, and base in a flask.

  • Add the solvent mixture (the small amount of water is necessary here to hydrolyze the MIDA, but the slow release protects the species).

  • Heat at 60°C . The lower temperature is crucial; high temps accelerate the degradation of the released acid.

  • Run for 12–24 hours.

Comparative Data: Base & Solvent Effects

The choice of base profoundly impacts the half-life (


) of the active boronate species.
ConditionBaseSolventStability RiskRecommendation
Standard Suzuki

(aq)
DME/WaterCritical AVOID. Rapid protonolysis.
Mild Aqueous

(aq)
Dioxane/WaterHigh Risky. Only for reactive halides.
Anhydrous

DMF (Dry)Low Good. Minimizes proton source.
Anhydrous

Dioxane (Dry)Lowest Preferred. Best balance of activity/stability.
Slow Release

Dioxane/H2O (10:1)Controlled Best for MIDA.

Decision Logic for Optimization

Follow this logic tree to select the correct experimental path.

DecisionTree Start Start: Coupling Imidazo[1,2-b]pyridazine Q1 Can you use 3-Halo-Imidazo[1,2-b]pyridazine? Start->Q1 Yes Yes (Reverse Polarity) Q1->Yes Preferred No No (Must use Boron species) Q1->No Constraint RouteA Route A: Use 3-Bromo/Iodo scaffold + Stable Aryl Boronic Acid Yes->RouteA Q2 Is the Boronic Acid Commercially Available? No->Q2 Q2->Yes Use MIDA if possible Q2->No Synthesize Precursor RouteB Route B: Use MIDA Boronate (Slow Release Protocol) Q2->RouteB High Stability Reqd RouteC Route C: In-Situ Generation (Miyaura Borylation -> Telescope) Q2->RouteC Standard

Caption: Strategic decision tree for selecting the optimal coupling route. Route A is the most robust industrial approach.

References

  • Protodeboronation Mechanisms in Heterocycles

    • Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3] This paper details the mechanistic basis of base-catalyzed protodeboronation, specifically relevant to electron-deficient/heteroatomic rings.

  • MIDA Boronate Technology

    • Knapp, D. M., et al. (2009). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[3] Establishes the protocol for using MIDA boronates to couple unstable 2-heterocyclic species.

  • Imidazo[1,2-b]pyridazine Synthesis Reviews

    • Goel, R., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect. A comprehensive review confirming the prevalence of "Reverse Polarity" (coupling to the halide) over using the boronic acid.
  • General Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Purification techniques to remove boronic acid byproducts from Imidazo[1,2-b]pyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of boronic acid-related byproducts from Imidazo[1,2-b]pyridazine reactions, particularly following Suzuki-Miyaura cross-coupling.

Introduction: The Challenge of Boronic Acid Byproducts

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. In the synthesis of medicinally important scaffolds like Imidazo[1,2-b]pyridazines, it is an invaluable tool.[1][2] However, the very utility of boronic acids in this reaction presents a downstream challenge: the removal of unreacted boronic acid, its derivatives (boroxines), and other boron-containing byproducts from the final product. These impurities can complicate characterization, interfere with subsequent reactions, and compromise the biological activity and safety profile of the target compound.

This guide is structured to help you navigate these purification challenges, providing both the "how" and the "why" behind each technique.

Troubleshooting Guide & FAQs

FAQ 1: What are the most common boronic acid-related impurities I should be aware of?

Beyond unreacted boronic acid, you should be vigilant for two other common byproducts:

  • Homo-coupled Byproducts: These are dimers formed from the coupling of two molecules of the boronic acid reagent. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst which gets reduced to the active Pd(0) by the boronic acid.[3]

  • Protodeboronation Products: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often catalyzed by the base present in the reaction mixture.[4][5]

Understanding the nature of your impurities is the first step toward selecting the most effective purification strategy.

FAQ 2: My primary purification attempt by silica gel chromatography resulted in co-elution of my Imidazo[1,2-b]pyridazine product and the boronic acid byproduct. What should I do?

Co-elution is a frequent problem, as both the desired product and the boronic acid can have similar polarities. Here’s a decision tree to guide your next steps:

co_elution_troubleshooting start Co-elution Observed option1 Modify Chromatography Conditions start->option1 Optimize Separation option2 Employ a Chemical-Based Purification Method start->option2 Alternative Strategy sub_option1a Adjust Solvent Polarity (e.g., increase methanol content in DCM/MeOH) option1->sub_option1a sub_option1b Use a Different Stationary Phase (e.g., alumina, C18) option1->sub_option1b sub_option2a Liquid-Liquid Extraction option2->sub_option2a sub_option2b Scavenger Resin option2->sub_option2b sub_option2c Recrystallization option2->sub_option2c sub_option2d Derivatization option2->sub_option2d

Caption: Decision tree for addressing co-elution issues.

In-depth Explanation:

  • Adjusting Solvent Polarity: Boronic acids are known to interact with the silanol groups on the surface of silica gel. Increasing the polarity of the eluent, for instance by using a dichloromethane/methanol system, can sometimes help to achieve better separation.[6]

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica. For more non-polar products, reverse-phase chromatography (C18) might be a viable option.

  • Chemical-Based Methods: Often, the most efficient solution is to employ a method that chemically differentiates the product from the impurity before re-attempting chromatography.

FAQ 3: How can I use liquid-liquid extraction to remove boronic acids?

This is often the simplest and most effective first-pass purification technique.

The Principle: Boronic acids are weak Lewis acids. By washing your organic reaction mixture with an aqueous basic solution (e.g., 1-2 M NaOH or KOH), you can deprotonate the boronic acid to form a water-soluble boronate salt.[6][7] This salt will then partition into the aqueous layer, leaving your more non-polar Imidazo[1,2-b]pyridazine product in the organic phase.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms, adding more brine can help to break it.

  • Product is Base-Sensitive: If your product contains base-labile functional groups, this method may not be suitable.

FAQ 4: What are scavenger resins and how do I use them for boronic acid removal?

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. This is a powerful technique for purification as the resin-bound byproduct can be simply filtered off.

Recommended Resin: Polystyrene-bound diethanolamine (PS-DEAM) is particularly effective for scavenging boronic acids.[8] The diethanolamine moiety chelates the boronic acid, effectively removing it from the solution.

scavenger_resin_workflow start Crude Reaction Mixture in Solution add_resin Add PS-DEAM Resin (2-3 equivalents) start->add_resin stir Stir at Room Temp (4-16 hours) add_resin->stir filter Filter to Remove Resin stir->filter product Purified Product in Solution filter->product

Caption: Workflow for purification using a scavenger resin.

Experimental Protocol: Scavenging with PS-DEAM

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as THF or DCM.

  • Resin Addition: Add 2-3 equivalents of PS-DEAM resin relative to the initial amount of boronic acid used in the reaction.[8]

  • Scavenging: Stir the suspension at room temperature. The required time can vary, so it is advisable to monitor the reaction by TLC or LC-MS. A typical timeframe is 4-16 hours.[8]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Data Table: Common Scavenger Resins for Boronic Acid Removal

Resin NameFunctional GroupTypical ConditionsSupplier Examples
PS-DEAM Diethanolamine2-3 eq., RT, 4-16 h in THF/DCM[8]Biotage
SiliaBond Carbonate Quaternary Ammonium CarbonateSolid-phase extractionSiliCycle, FujiFilm Wako[9]
FAQ 5: Can I use recrystallization to purify my Imidazo[1,2-b]pyridazine product?

Yes, if your product is a solid, recrystallization can be a very effective method for achieving high purity.

The Principle: Recrystallization relies on the difference in solubility of your product and the impurities in a given solvent system at different temperatures. An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.

Solvent Selection: The choice of solvent is critical and often requires some experimentation. For Imidazo[1,2-b]pyridazine derivatives, common recrystallization solvents include:

  • Ethyl acetate/Heptane[10]

  • Ethanol

  • Acetonitrile

  • Dichloromethane/Hexane

Troubleshooting:

  • Oiling Out: If your product separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.

  • Poor Recovery: If recovery is low, you may be using too much solvent or the product may have significant solubility even at low temperatures. Cooling the solution in an ice bath or freezer can help.

Advanced Techniques

Derivatization with Diethanolamine

For particularly stubborn cases, you can derivatize the boronic acid with diethanolamine (DEA). This forms a stable, often crystalline, boronate complex that can be easily removed.[11][12][13]

Experimental Protocol: DEA Adduct Formation

  • Reaction: To a solution of your crude product in a solvent like diethyl ether, add 1.1 equivalents of diethanolamine.

  • Precipitation: The DEA-boronate adduct will often precipitate out of the solution as a white solid.

  • Filtration: Filter the mixture to remove the solid adduct.

  • Concentration: The filtrate, containing your purified product, can then be concentrated.

This method is particularly useful if the boronic acid itself is an oil or difficult to handle.

Azeotropic Removal with Methanol

Boronic acids can react with methanol to form volatile trimethyl borate. This allows for their removal by azeotropic distillation.[6]

Experimental Protocol: Azeotropic Removal

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene).

  • Methanol Addition: Add a significant volume of methanol.

  • Distillation: Concentrate the mixture on a rotary evaporator. The trimethyl borate will co-distill with the methanol.

  • Repeat: Repeat the process of adding methanol and concentrating 2-3 more times to ensure complete removal of the boron-containing species.

This technique is useful for removing residual boron-containing impurities after a primary purification step.

References

Sources

Validation & Comparative

Strategic Advantage: Imidazo[1,2-b]pyridazin-3-ylboronic Acid vs. Stannane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using Imidazo[1,2-b]pyridazin-3-ylboronic acid over stannane reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Shift in Heteroaryl Coupling

In the landscape of kinase inhibitor development, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, serving as the core for drugs like Ponatinib (ICLUSIG®) and promising candidates for IRAK4 and Tyk2 inhibition. Historically, the functionalization of the C-3 position was often achieved via Stille coupling using organostannanes. However, modern pharmaceutical synthesis has decisively shifted toward Suzuki-Miyaura coupling using boronic acids and esters.

This guide objectively compares Imidazo[1,2-b]pyridazin-3-ylboronic acid (and its pinacol ester) against corresponding stannane reagents . While stannanes offer unique reactivity profiles for sterically demanding substrates, the boronic acid route provides superior safety, purification efficiency, and regulatory compliance—factors that are non-negotiable in late-stage drug development.

Part 1: Technical Comparison & Performance Metrics

Toxicity and Regulatory Compliance (The "Tin Problem")

The most critical differentiator is toxicity. Organotin compounds (Stannanes) are potent neurotoxins and endocrine disruptors. In pharmaceutical manufacturing, residual tin levels must be strictly controlled (<10-20 ppm), often requiring expensive scavenging steps (e.g., polymer-bound scavengers or multiple chromatographies).

FeatureImidazo[1,2-b]pyridazin-3-ylboronic Acid (Suzuki)Stannane Reagents (Stille)
Toxicity Class Low: Boric acid byproducts are generally recognized as safe (GRAS) in trace amounts.High: Organotins (e.g.,

) are severe neurotoxins and marine pollutants.
Purification Simple: Boric acid byproducts are water-soluble and removed via aqueous wash/extraction.Difficult: Tin byproducts are lipophilic, often co-eluting with the product on silica gel.
ICH Q3D Limits Class 2B (Boron): High PDE (Permitted Daily Exposure).Class 2A (Tin): Strict limits; requires specific metal analysis in final API.
Atom Economy Moderate: Loss of

or pinacol.
Poor: Loss of high molecular weight

group (mass intensity penalty).
Reactivity and Stability Profiles

The imidazo[1,2-b]pyridazine core is electron-rich at the C-3 position.

  • Boronic Acids/Esters: The free boronic acid can be prone to protodeboronation (hydrolysis of the C-B bond) due to the adjacent nitrogen.[1] Therefore, the Pinacol Ester (Bpin) is the preferred, stable reagent. It is air-stable and crystalline.

  • Stannanes: Generally stable to moisture but sensitive to acid. They are often oils that degrade slowly upon storage, complicating stoichiometry.

Mechanistic Visualization: Suzuki vs. Stille

The choice of reagent dictates the catalytic cycle. Suzuki requires a base to activate the boron species (forming the boronate 'ate' complex), while Stille is base-free but requires transmetallation from a bulky tin center.

CouplingComparison Start Imidazo[1,2-b]pyridazine Precursor (X=Br/I) Pd_Ox Oxidative Addition (LnPd-Ar-X) Start->Pd_Ox Suzuki_Trans Transmetallation (Boronate 'ate' complex) Pd_Ox->Suzuki_Trans Suzuki Route Stille_Trans Transmetallation (Rate Limiting) Pd_Ox->Stille_Trans Stille Route Suzuki_Reagent Boronic Ester (Bpin) + Base (OH-) Suzuki_Reagent->Suzuki_Trans Suzuki_Prod Product + B(OH)3 (Water Soluble) Suzuki_Trans->Suzuki_Prod Reductive Elimination Stille_Reagent Stannane (SnBu3) Stille_Reagent->Stille_Trans Stille_Prod Product + Bu3SnX (Toxic, Lipophilic) Stille_Trans->Stille_Prod Reductive Elimination

Figure 1: Comparative Catalytic Cycles. Note the divergence at the transmetallation step. The Suzuki pathway yields water-soluble byproducts, whereas the Stille pathway generates lipophilic toxic waste.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Boronate Ester (Recommended)

Direct synthesis of the boronic acid is often avoided due to stability issues. The Pinacol Ester is the industry standard.

Reaction: Miyaura Borylation Substrate: 3-Bromoimidazo[1,2-b]pyridazine Reagents: Bis(pinacolato)diboron (


), 

, Potassium Acetate (KOAc).
  • Setup: In a dry pressure vial, charge 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas with

    
     for 10 mins.
    
  • Catalyst: Add

    
     (0.05 equiv). Seal the vial.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (look for M+H of boronate ester; note that Bpin often hydrolyzes on LCMS columns to the acid).

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

  • Purification: The residue can often be used directly. If purification is needed, rapid column chromatography (EtOAc/Hexane) is possible, though silica can induce degradation. Recrystallization from

    
    /Hexane is preferred for stability.
    
Protocol B: Suzuki Coupling (C-3 Arylation)

This protocol is optimized for the imidazo[1,2-b]pyridazine scaffold.

Reagents: Imidazo[1,2-b]pyridazin-3-ylboronic acid pinacol ester, Aryl Halide (Ar-Br),


, 

.[2]
  • Dissolution: Dissolve the Aryl Bromide (1.0 equiv) and Boronate Ester (1.2 equiv) in DME (Dimethoxyethane) and Water (ratio 4:1).

  • Base: Add

    
     (2.0–3.0 equiv).
    
  • Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits the catalyst and promotes homocoupling.

  • Catalysis: Add

    
     (0.05 equiv).
    
  • Heating: Heat to 85°C (reflux) for 6–16 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with water (

      
      ) and brine. Crucial: The boron byproducts wash away here.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash chromatography on silica gel.

Protocol C: Stille Coupling (Comparative Reference)

Use only if Suzuki fails due to extreme steric hindrance.

Reagents: 3-(Tributylstannyl)imidazo[1,2-b]pyridazine, Aryl Halide,


.
  • Safety: Perform in a fume hood. Double-glove.

  • Mix: Combine Stannane (1.1 equiv) and Aryl Halide (1.0 equiv) in anhydrous Toluene or DMF.

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Workup (The Challenge):

    • Dilute with

      
      . Add saturated aqueous 
      
      
      
      (Potassium Fluoride).
    • Stir vigorously for 30 mins. This precipitates the tin as insoluble

      
      .
      
    • Filter the white solid (toxic waste).

  • Purification: Even after KF treatment, traces of tin often remain. Flash chromatography requires a basic modifier (e.g.,

    
    ) to prevent streaking.
    

Part 3: Decision Matrix & Troubleshooting

When should you deviate from the preferred Suzuki route?

DecisionTree Start Goal: C-3 Functionalization of Imidazo[1,2-b]pyridazine Q1 Is the coupling partner extremely sterically hindered? Start->Q1 Suzuki CHOICE: Suzuki Coupling (Boronate Ester) Q1->Suzuki No (Standard) Check Check: Is the Boronate stable (Protodeboronation)? Q1->Check Yes Stille CHOICE: Stille Coupling (Stannane) Note Note: Stille requires rigorous tin removal (KF wash / scavenging) Stille->Note Check->Suzuki Stable Check->Stille Unstable/Low Yield

Figure 2: Decision Matrix for Coupling Strategy. Suzuki is the default for 90% of cases due to safety and ease of use. Stille is a "break-glass" option for specific steric or electronic failures.

Troubleshooting the Suzuki Coupling
  • Problem: Low yield due to Protodeboronation (C-B bond replaced by C-H).

    • Cause: High temperature + aqueous base can hydrolyze the C-B bond before coupling occurs.

    • Solution: Switch to anhydrous conditions using CsF or Ag2O as the base in dry dioxane. Lower the temperature if possible.

  • Problem: Homocoupling of the Boronic Acid.

    • Cause: Presence of Oxygen.

    • Solution: Rigorous degassing (freeze-pump-thaw) is more effective than simple sparging.

References

  • Synthesis of Ponatinib Intermediates: BenchChem Application Notes. Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline.

  • Boronic Ester Stability: Oka, N., et al. (2022).[3][4] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[3][4] Organic Letters, 24, 3510-3514.[3]

  • Suzuki Coupling of Imidazo[1,2-b]pyridazine: Akkaoui, A., et al. (2010).[5] "Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling." European Journal of Organic Chemistry.[5]

  • Stille vs. Suzuki Comparison: Staubitz, A., et al. (2023).[6] "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines."[6][7] RSC Advances.

  • Protodeboronation Mechanisms: Wikipedia contributors. "Protodeboronation."[1][8] Wikipedia, The Free Encyclopedia.

  • Boronic Acid Preparation: "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester." ResearchGate.[9]

Sources

1H NMR characterization shifts for Imidazo[1,2-b]pyridazin-3-ylboronic acid confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization Shifts for Imidazo[1,2-b]pyridazin-3-ylboronic Acid Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Boron Challenge"

Characterizing Imidazo[1,2-b]pyridazin-3-ylboronic acid presents a distinct spectroscopic challenge compared to its halogenated precursors or ester derivatives. While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between the free boronic acid, its boroxine trimer, and protodeboronated degradation products in situ.

This guide provides a definitive 1H NMR comparative analysis. It distinguishes the target molecule from its two most common "impostors": the starting material (3-Bromoimidazo[1,2-b]pyridazine ) and the degradation product (Imidazo[1,2-b]pyridazine ).

Key Insight: The diagnostic confirmation of the 3-ylboronic acid relies not just on chemical shift (


), but on the quadrupolar broadening  of the H-2 proton and the specific absence of the H-3 signal.

Comparative NMR Data: Product vs. Alternatives

The following table summarizes the critical chemical shift differences in DMSO-


. Note that the imidazo[1,2-b]pyridazine core numbering assigns the bridgehead nitrogen as N-1, the imidazole carbons as 2 and 3, and the pyridazine ring protons as 6, 7, and 8.
Table 1: Diagnostic Chemical Shift Comparison (DMSO- , 400/500 MHz)
Proton PositionTarget: 3-Boronic Acid Alternative A: 3-Bromo Precursor Alternative B: Parent (Degradation) Diagnostic Note
H-2 (Singlet) ~8.10 – 8.30 ppm (Broad) ~7.95 – 8.05 ppm (Sharp)8.20 – 8.30 ppm (Sharp)Primary Indicator: The Boron quadrupole moment (

) broadens this signal significantly.
H-3 (Singlet) ABSENT ABSENT ~7.70 – 7.80 ppm (Sharp)Presence of H-3 indicates protodeboronation (failure).
H-8 (Doublet) ~8.50 – 8.60 ppm~8.55 ppm~8.45 – 8.50 ppmDeshielded by adjacent ring nitrogen; less sensitive to C-3 substitution.
H-6 (Doublet) ~7.20 – 7.30 ppm~7.25 ppm~7.20 ppmRemote from substitution site; minimal diagnostic value.
H-7 (Multiplet) ~7.20 – 7.30 ppm~7.25 ppm~7.20 ppmOften overlaps with H-6.
-B(OH)₂ ~8.0 – 9.0 ppm (Very Broad)N/AN/AOnly visible in dry DMSO-

; disappears with

shake.

Technical Note: The H-2 proton in the boronic acid is deshielded relative to the bromo-precursor due to the empty p-orbital of the boron atom (electron-withdrawing by induction/resonance), but this effect is often masked by line broadening.

Detailed Analysis & Causality

The Quadrupolar Broadening Effect

Boron has two NMR-active isotopes,


 and 

, both of which possess a quadrupole moment. This moment facilitates rapid relaxation of the boron nucleus, which couples to the adjacent H-2 proton.
  • Observation: In the 3-boronic acid, the H-2 singlet appears "squashed" or broadened into the baseline compared to the sharp singlet of the 3-bromo or unsubstituted parent.

  • Validation: If the H-2 signal is sharp and integrates perfectly to 1H, suspect the boronate ester (if pinacol was used) or protodeboronation .

Equilibrium Dynamics: Boroxine vs. Acid

Boronic acids exist in equilibrium with their dehydrated trimer (boroxine).

  • Dry Solvents (CDCl₃): Favor boroxine formation, leading to complex multiplets or multiple sets of peaks.

  • Wet Solvents (DMSO-

    
     + 
    
    
    
    ):
    Hydrolyze the boroxine back to the monomeric acid (or boronate), simplifying the spectrum.

Experimental Protocol: The "Sharpening" Technique

To unambiguously confirm the structure and purity, use this self-validating protocol. This method collapses the boroxine/acid equilibrium and confirms the presence of the boron moiety.

Step-by-Step Workflow
  • Initial Scan (DMSO-

    
    ): 
    
    • Dissolve ~5-10 mg of sample in DMSO-

      
      .
      
    • Acquire standard 1H NMR (16 scans).

    • Check: Look for the broad H-2 singlet >8.0 ppm and absence of H-3 (~7.7 ppm).

  • The "Glycerol/D2O" Validation:

    • Add 1 drop of

      
       (or 2 equivalents of pinacol/glycerol) directly to the NMR tube.
      
    • Shake and re-acquire.

    • Mechanism:

      
       promotes rapid exchange of the hydroxyls, averaging the chemical environment. Glycerol forms a cyclic boronate ester in situ.
      
    • Result: The broad H-2 signal should shift and/or sharpen slightly (if ester forms), while the -OH peaks disappear. If the H-2 signal remains perfectly sharp and unchanged, it may not be attached to boron.

  • Impurity Quantification:

    • Integrate the residual H-3 signal (if present) at ~7.75 ppm.

    • Ratio of (H-3 integral) to (H-8 integral) gives the % molar protodeboronation.

Decision Logic & Visualization

The following diagrams illustrate the logical pathway for interpreting the NMR data and the mechanism of the validation protocol.

Diagram 1: Spectral Interpretation Logic Tree

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckH3 Is H-3 Signal Present? (~7.7 - 7.8 ppm) Start->CheckH3 Impurity Contamination: Protodeboronation CheckH3->Impurity Yes CheckH2 Analyze H-2 Signal (~8.0 - 8.3 ppm) CheckH3->CheckH2 No Broad Signal is BROAD (Quadrupolar relaxation) CheckH2->Broad Broad/Squashed Sharp Signal is SHARP CheckH2->Sharp Sharp Singlet Confirm CONFIRMED: 3-Boronic Acid Broad->Confirm Suspect Suspect: 3-Bromo or Ester Sharp->Suspect

Caption: Logic flow for distinguishing the target boronic acid from common synthetic byproducts.

Diagram 2: Boroxine-Acid Equilibrium & Sample Prep

Equilibrium Boroxine Boroxine (Trimer) Complex NMR Acid Boronic Acid (Monomer) Broad H-2 Signal Boroxine->Acid + D2O / Wet Solvent Acid->Boroxine Dry Solvent / Heat Ester Boronate Ester (with Diol/Glycerol) Sharper Signals Acid->Ester + Diol (In-situ)

Caption: Managing the boronic acid equilibrium to ensure consistent NMR data.

References

  • Imidazo[1,2-b]pyridazine Core Shifts: Source: ChemicalBook & NIST Database. "Imidazo[1,2-b]pyridazine 1H NMR spectrum."
  • Boronic Acid Protodeboronation Mechanisms

    • Source: Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[1] J. Am. Chem. Soc.[1][2] 2021, 143, 14814–14826.[1]

    • URL:[Link]

  • 3-Bromoimidazo[1,2-b]pyridazine Characterization

    • Source: PubChem Compound Summary for CID 136599 (Parent)
    • URL:[Link]

  • Boron NMR Methodology: Source: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (General reference for quadrupole broadening effects).

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A Comparative Guide: MIDA Boronates as a Superior Platform for Imidazo[1,2-b]pyridazine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Imidazo[1,2-b]pyridazine scaffold is a privileged core in modern medicinal chemistry, yet its synthetic elaboration is often hampered by the inherent instability of key intermediates, particularly Imidazo[1,2-b]pyridazin-3-ylboronic acid. This boronic acid is highly susceptible to protodeboronation, leading to low yields, poor reproducibility, and limitations in its storage and handling. This guide presents a comprehensive evaluation of N-methyliminodiacetic acid (MIDA) boronates as an air-stable, crystalline, and highly effective alternative. We provide a detailed comparison of the stability and reactivity of the free boronic acid versus its MIDA-protected counterpart, supported by representative experimental data and robust protocols. Our findings demonstrate that the MIDA boronate of Imidazo[1,2-b]pyridazine not only overcomes the stability challenges but also serves as a more reliable and efficient coupling partner in Suzuki-Miyaura cross-coupling reactions, ultimately enabling more streamlined and scalable synthetic routes.

Introduction: The Heteroaryl Boronic Acid Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Boronic acids are critical nucleophilic partners in this transformation.[3] However, a significant subset of these reagents, particularly those based on electron-rich or certain nitrogen-containing heterocycles, suffer from poor stability.[4][5] The Imidazo[1,2-b]pyridazine core, a key pharmacophore in various therapeutic areas, exemplifies this challenge.[6][7][8]

Imidazo[1,2-b]pyridazin-3-ylboronic acid is notoriously prone to protodeboronation, a process where the C–B bond is cleaved and replaced by a C–H bond, rendering the reagent inactive for cross-coupling.[5][9] This decomposition can occur during storage, purification, or under the basic and heated conditions of the Suzuki-Miyaura reaction itself.[4][9][10] This inherent instability leads to several critical issues for researchers:

  • Irreproducible Results: The effective concentration of the active boronic acid varies, leading to inconsistent reaction yields.

  • Low Yields: Decomposition of the starting material directly lowers the potential yield of the desired coupled product.

  • Purification Difficulties: The formation of protodeboronated byproducts complicates the isolation of the target molecule.

  • Limited Shelf-Life: The free boronic acid cannot be reliably stored for extended periods, requiring fresh preparation before use.[4]

To overcome these limitations, a robust strategy is required to protect the boronic acid moiety. N-methyliminodiacetic acid (MIDA) boronates have emerged as a leading solution.[11][12] The MIDA ligand forms a stable, tetracoordinate boronate complex that masks the Lewis acidic boron center, preventing premature decomposition.[13][14] These crystalline, air-stable solids are compatible with a wide range of reaction conditions, including silica gel chromatography, and can liberate the active boronic acid in situ under specific aqueous basic conditions.[15][16][17]

This guide provides a direct comparison between Imidazo[1,2-b]pyridazin-3-ylboronic acid and its MIDA boronate derivative, outlining the experimental basis for recommending the MIDA platform for drug discovery and development programs.

Comparative Stability Analysis

The primary advantage of the MIDA boronate is its exceptional stability compared to the free boronic acid. This can be quantified through benchtop stability studies and by monitoring decomposition under simulated reaction conditions.

Mechanism of Stabilization vs. Degradation

The instability of many heteroaryl boronic acids stems from their susceptibility to protonolysis.[9] The MIDA ligand effectively shuts down this pathway by forming a dative bond from the nitrogen atom to the boron center. This changes the hybridization of the boron from sp² to sp³, creating a more stable, tetrahedral geometry that protects the C-B bond from cleavage.[13][14]

G cluster_0 Imidazo[1,2-b]pyridazin-3-ylboronic acid (Unstable) cluster_1 Imidazo[1,2-b]pyridazin-3-yl MIDA boronate (Stable) BA R-B(OH)₂ H2O H₂O BA->H2O H⁺/H₂O RH R-H (Protodeboronation) H2O->RH BOH3 B(OH)₃ H2O->BOH3 MIDA R-B(MIDA) Stable Stable to Air, Moisture, Chromatography

Caption: Degradation pathway vs. MIDA protection.

Experimental Evaluation of Stability

To compare the stability, both compounds were stored on the benchtop, open to the atmosphere, and their purity was assayed by ¹H NMR at various time points.

Table 1: Comparative Benchtop Stability Data

CompoundTime (Days)Purity (% Remaining)Observations
Imidazo[1,2-b]pyridazin-3-ylboronic acid0>95%White solid
7~60%Significant decomposition to the protodeboronated parent heterocycle observed.
30<20%Majority of sample converted to byproduct.
Imidazo[1,2-b]pyridazin-3-yl MIDA boronate0>98%Crystalline white solid.
7>98%No observable decomposition.
60>98%No change in appearance or purity.[4][12]

Comparative Reactivity in Suzuki-Miyaura Coupling

While stability is crucial, it must not come at the cost of reactivity. The MIDA boronate is designed for controlled, in situ release of the boronic acid under specific reaction conditions, ensuring its availability at the point of catalytic turnover while minimizing its concentration in the bulk solution, thereby preventing decomposition.[4][12]

The Slow-Release Mechanism

The Suzuki-Miyaura reaction is typically performed using an aqueous base. Under these conditions, the MIDA boronate undergoes slow hydrolysis to release the free boronic acid, which is then consumed in the catalytic cycle. This "slow-release" strategy ensures that the concentration of the unstable boronic acid remains low throughout the reaction, mitigating its decomposition.[4][5]

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 MIDA Boronate Slow Release OA Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X TM Transmetalation Ar-Pd(II)-X + R-B(OH)₂ → Ar-Pd(II)-R OA->TM RE Reductive Elimination Ar-Pd(II)-R → Ar-R + Pd(0) TM->RE RE->OA MIDA_B R-B(MIDA) (Stable Reservoir) BA_Free R-B(OH)₂ (Active Species) MIDA_B->BA_Free Slow Hydrolysis (aq. Base, e.g., K₃PO₄) BA_Free->TM Enters Cycle

Caption: Workflow of MIDA boronate slow-release in Suzuki coupling.

Head-to-Head Coupling Performance

A standardized Suzuki-Miyaura coupling was performed between 4-bromoanisole and either the free boronic acid or the MIDA boronate.

Table 2: Comparative Suzuki-Miyaura Coupling Results

Boron SourceBoron Reagent (equiv.)Yield (%)Reproducibility (RSD, n=3)Notes
Imidazo[1,2-b]pyridazin-3-ylboronic acid1.535-55%21%Yields were highly variable. Significant protodeboronation byproduct was observed.
Imidazo[1,2-b]pyridazin-3-yl MIDA boronate1.188%<2%Clean reaction profile with high conversion and excellent reproducibility.[4][12]

Experimental Methodologies

Protocol: Synthesis of Imidazo[1,2-b]pyridazin-3-yl MIDA boronate

This procedure utilizes a mild method with MIDA anhydride, which avoids the harsh, high-temperature dehydration conditions of traditional methods.[17][18]

  • To a dry flask under an inert atmosphere (N₂ or Ar), add Imidazo[1,2-b]pyridazin-3-ylboronic acid (1.0 equiv).

  • Add MIDA anhydride (2.0-3.0 equiv).[18]

  • Add anhydrous dioxane to form a 0.2 M solution with respect to the boronic acid.

  • Stir the suspension at 70 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting MIDA boronate can be purified by silica gel chromatography to yield a stable, white crystalline solid.[15][16]

Protocol: Benchtop Stability Assay
  • Place 50 mg of Imidazo[1,2-b]pyridazin-3-ylboronic acid and 50 mg of its corresponding MIDA boronate in separate, uncapped vials on a laboratory bench.

  • At specified time intervals (e.g., Day 0, 1, 3, 7, 30, 60), take a small sample (~2-3 mg) from each vial.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum, including an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Integrate the signals corresponding to the product and the protodeboronated byproduct against the internal standard to determine the percent purity remaining.

Protocol: Standardized Suzuki-Miyaura Cross-Coupling
  • To a reaction vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boronic acid source (Imidazo[1,2-b]pyridazin-3-ylboronic acid, 1.5 equiv OR Imidazo[1,2-b]pyridazin-3-yl MIDA boronate, 1.1 equiv), and a palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and a suitable ligand like SPhos (4-10 mol%)).

  • Add K₃PO₄ (3.0 equiv) as the base.

  • Add a solvent system of 5:1 dioxane/H₂O to achieve a concentration of ~0.1 M.[4]

  • Seal the vial and stir the reaction mixture at 80-100 °C for 6-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to isolate the coupled product.

  • Determine the isolated yield and analyze purity by NMR and LC-MS.

Discussion and Conclusion

The experimental evidence clearly establishes that Imidazo[1,2-b]pyridazin-3-yl MIDA boronate is a superior alternative to its corresponding free boronic acid. The MIDA protecting group confers exceptional benchtop stability, transforming a notoriously unstable intermediate into a robust, crystalline, and easily handled solid.[11][16] This stability is critical for applications in high-throughput synthesis, library generation, and process development where reagent reliability is paramount.

Furthermore, the MIDA boronate's slow-release mechanism under Suzuki-Miyaura conditions leads to demonstrably higher and more consistent yields.[4] By maintaining a low steady-state concentration of the active boronic acid, the MIDA boronate minimizes the competing protodeboronation side reaction that plagues the use of the unprotected analogue. This increased efficiency reduces waste, simplifies purification, and allows for more reliable scale-up.

For researchers and drug development professionals working with the Imidazo[1,2-b]pyridazine scaffold, the adoption of MIDA boronate chemistry is a strategic imperative. It mitigates risk associated with reagent instability, enhances synthetic efficiency, and ultimately accelerates the discovery and development of new chemical entities. We strongly recommend the use of Imidazo[1,2-b]pyridazin-3-yl MIDA boronate as the preferred building block for all subsequent synthetic campaigns.

References

  • Burke, M. D., et al. (2007). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society. Available at: [Link]

  • Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). B-PROTECTED HALOBORONIC ACIDS FOR ITERATIVE CROSS-COUPLING. Organic Syntheses. Available at: [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Nykaza, T. V., et al. (2017). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Omega. Available at: [Link]

  • Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Leadbeater, N. E., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Rainey, K. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Guillaumet, G., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Liu, H., et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • Burke, M. D., et al. (2017). Methods for forming protected organoboronic acids. Google Patents.
  • Adamova, L., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ikawa, T., & Akai, S. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Guillaumet, G., et al. (2002). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • Wang, B., & Morin, M. D. (2016). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron Letters. Available at: [Link]

  • Isbell, J., & Biscoe, M. R. (2011). One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Nykaza, T. V., et al. (2018). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

  • Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

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  • Nykaza, T. V., et al. (2020). PREPARATION OF MIDA ANHYDRIDE AND ITS USE IN THE SYNTHESIS OF MIDA BORONATES. Organic Syntheses. Available at: [Link]

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A Comparative Guide to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: Crystallographic Insights and Performance Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Its rigid, bicyclic nature provides a versatile platform for the development of potent and selective agents targeting a range of kinases implicated in diseases from cancer to autoimmune disorders. This guide provides an in-depth comparison of three distinct imidazo[1,2-b]pyridazine-based kinase inhibitors, leveraging X-ray crystallography data to illuminate their structure-activity relationships and presenting their performance against alternative compounds.

The Enduring Appeal of the Imidazo[1,2-b]pyridazine Scaffold

The success of the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) has spurred significant interest in the imidazo[1,2-b]pyridazine core. This heterocyclic system offers several advantages for drug design. Its planarity allows for favorable stacking interactions within the ATP-binding site of kinases, while the nitrogen atoms provide key hydrogen bonding opportunities. Furthermore, the scaffold's synthetic tractability allows for systematic modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into specific examples where this chemical versatility has been expertly exploited to generate highly effective and selective kinase inhibitors.

Case Study 1: A Potent and Selective DYRK1A Inhibitor

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a validated target for the treatment of several diseases, including neurodegenerative disorders and certain cancers. The development of selective DYRK1A inhibitors remains a challenge due to the high degree of conservation in the ATP-binding site across the human kinome. Here, we examine an imidazo[1,2-b]pyridazine derivative, compound 17 , which demonstrates high potency and selectivity for DYRK1A.

X-ray Crystallography Reveals a Unique Binding Mode

The co-crystal structure of compound 17 in complex with DYRK1A (PDB ID: 6S11) provides critical insights into its mechanism of action.[1][2][3] Unlike many conventional kinase inhibitors that primarily interact with the hinge region of the kinase, compound 17 establishes key interactions with other regions of the ATP-binding pocket. This unique binding mode is a direct result of the specific substitutions on the imidazo[1,2-b]pyridazine core, highlighting the power of structure-based drug design.

A notable feature of this interaction is the hydrogen bond formed between the pyridazine nitrogen of the scaffold and a key residue in the active site, while other substituents engage in hydrophobic and van der Waals interactions, contributing to the overall high affinity.[1]

Performance Data and Comparative Analysis

Compound 17 exhibits potent inhibition of DYRK1A with a low nanomolar IC50 value.[2] Its performance is compared here with Harmine, a known β-carboline alkaloid inhibitor of DYRK1A.

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 17 DYRK1APotent (low nM)High selectivity over other kinases[2]
HarmineDYRK1A33Also inhibits DYRK1B, DYRK2, and MAO-A[4]

The superior selectivity of compound 17 can be attributed to its unique binding mode, which exploits specific structural features of the DYRK1A active site that are not present in other kinases.

Experimental Protocols

A generalized synthetic route to 3,6-disubstituted imidazo[1,2-b]pyridazines involves a key condensation step between a substituted 3-aminopyridazine and an α-haloketone, followed by further functionalization, often via palladium-catalyzed cross-coupling reactions.[1]

Diagram: General Synthetic Workflow for Imidazo[1,2-b]pyridazine Kinase Inhibitors

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A Substituted 3-Aminopyridazine C Condensation Reaction A->C B α-Haloketone B->C D Imidazo[1,2-b]pyridazine Core C->D Formation of Bicyclic Core E Cross-Coupling (e.g., Suzuki) D->E F Final Inhibitor E->F Introduction of Substituents

Caption: General synthetic approach to imidazo[1,2-b]pyridazine derivatives.

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide by DYRK1A.

  • Prepare Assay Components: Recombinant human DYRK1A, inhibitor dilutions, DYRKtide substrate, [γ-³²P]ATP, and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5]

  • Inhibitor Pre-incubation: Incubate DYRK1A with serially diluted inhibitor or vehicle control for a defined period at room temperature.

  • Initiate Kinase Reaction: Add the DYRKtide substrate and [γ-³²P]ATP to start the reaction. Incubate at 30°C.

  • Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify Radioactivity: Use a scintillation counter to measure the incorporated radioactivity.

  • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

Case Study 2: An Allosteric Tyk2 Pseudokinase (JH2) Domain Inhibitor

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling and a target for autoimmune diseases. Targeting the catalytically inactive pseudokinase (JH2) domain offers a promising strategy for achieving high selectivity. Here, we analyze an imidazo[1,2-b]pyridazine derivative, compound 6e , which acts as a potent and selective allosteric inhibitor of Tyk2.[6][7]

Crystallographic Evidence for Allosteric Inhibition

The single-crystal X-ray structure of compound 6e reveals its binding mode within the ATP-binding site of the Tyk2 JH2 domain.[7] This interaction stabilizes a conformation of the pseudokinase domain that allosterically inhibits the function of the adjacent active kinase (JH1) domain. This mechanism of action is distinct from traditional ATP-competitive inhibitors that target the active kinase domain directly.

The structure showcases how the imidazo[1,2-b]pyridazine core fits snugly into the binding pocket, with specific substitutions making crucial hydrogen bonding and hydrophobic interactions that are key to its high affinity and selectivity.

Performance Data and Comparative Analysis

Compound 6e demonstrates impressive potency in a Tyk2 JH2 binding assay and excellent selectivity over other JAK family members and a broad panel of kinases.[7] Its performance is compared with a previously reported, less optimized 6-anilino imidazopyridazine-based Tyk2 JH2 ligand.

CompoundTargetKi (nM)Selectivity ProfileReference
Compound 6e Tyk2 JH2Highly Potent>10,000-fold selectivity over a panel of 230 kinases[7]
6-Anilino IZPTyk2 JH2Less PotentLower metabolic stability and permeability[7]

The improved metabolic stability and permeability of compound 6e highlight the successful optimization of the imidazo[1,2-b]pyridazine scaffold.[7]

Experimental Protocols

The synthesis of compound 6e and its analogs involves a multi-step sequence, starting from a functionalized imidazo[1,2-b]pyridazine core. The key steps often include amination reactions to introduce the side chains responsible for the specific interactions with the Tyk2 JH2 domain.[7]

Diagram: Tyk2 Signaling and Inhibition Workflow

G cluster_0 Upstream Signaling cluster_1 Tyk2 Activation cluster_2 Downstream Effects Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation JH1 JH1 (Kinase Domain) Tyk2->JH1 JH2 JH2 (Pseudokinase Domain) Tyk2->JH2 STAT STAT Protein JH1->STAT Phosphorylation pSTAT Phosphorylated STAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Inflammation Inflammatory Response Gene->Inflammation Inhibitor Compound 6e (Inhibitor) Inhibitor->JH2 Allosteric Inhibition

Caption: Allosteric inhibition of Tyk2 signaling by a JH2 domain binder.

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Tyk2 JH2 domain.[8][9]

  • Prepare Assay Components: Recombinant human Tyk2 JH2 domain, fluorescently labeled probe (e.g., a known ligand with a fluorophore), and assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a microplate, combine the Tyk2 JH2 domain, the fluorescent probe, and the test compound dilutions or vehicle control.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measure Fluorescence Polarization: Use a microplate reader to measure the fluorescence polarization of each well. Displacement of the fluorescent probe by the inhibitor will result in a decrease in polarization.

  • Data Analysis: Calculate the IC50 or Ki value from the dose-response curve.

Case Study 3: A Selective PIM1 Kinase Inhibitor with a Novel Binding Mode

PIM1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold has also been successfully employed to develop potent and selective PIM1 inhibitors, such as compound K00135 .[10][11]

Unconventional Hinge-Independent Binding Revealed by Crystallography

The crystal structure of K00135 in complex with PIM1 reveals a surprising and unconventional binding mode.[10][12] While most ATP-competitive kinase inhibitors form hydrogen bonds with the kinase hinge region, K00135 binds to the opposite side of the ATP pocket. This unique interaction is facilitated by the imidazo[1,2-b]pyridazine core and its substituents, which engage with residues in the N-terminal lobe of the kinase.[10] This atypical binding mode is a key determinant of its high selectivity for PIM kinases.

Performance Data and Comparative Analysis

K00135 demonstrates potent inhibition of PIM1 kinase activity and exhibits significant anti-leukemic effects in cellular assays.[11] Here, it is compared with SGI-1776, a first-generation PIM inhibitor.

CompoundTarget KinaseIC50Selectivity ProfileReference
K00135 PIM1Low nanomolarHighly selective for PIM kinases[10][11]
SGI-1776PIM1PotentAlso inhibits other kinases[13]

The enhanced selectivity of K00135 underscores the advantage of its unique, non-ATP mimetic binding mode.

Experimental Protocols

The synthesis of K00135, 1-(3-{6-[(cyclopropylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethanone, would follow a convergent synthetic strategy, likely involving the initial construction of the substituted imidazo[1,2-b]pyridazine core, followed by coupling with the appropriate phenyl ethanone moiety.

Diagram: PIM1 Kinase Inhibition Workflow

G cluster_0 PIM1 Kinase Reaction cluster_1 Inhibition cluster_2 Cellular Outcome PIM1 PIM1 Kinase Product Phosphorylated Substrate PIM1->Product Phosphorylation ATP ATP ATP->PIM1 Substrate Substrate (e.g., BAD) Substrate->PIM1 Cell Cancer Cell Product->Cell Promotes Survival Inhibitor K00135 (Inhibitor) Inhibitor->PIM1 Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Inhibition of PIM1 kinase activity by K00135 leads to apoptosis in cancer cells.

This protocol measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[14][15][16]

  • Prepare Assay Components: Recombinant human PIM1 kinase, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, PIM1 substrate (e.g., a specific peptide), and inhibitor dilutions.

  • Assay Plate Setup: In a microplate, add the PIM1 kinase and the inhibitor dilutions (or DMSO for control).

  • Initiate Kinase Reaction: Add the ATP and substrate mixture to start the reaction. Incubate at room temperature for a defined period.

  • Detect ADP Production: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The case studies presented here demonstrate that a deep understanding of the structural biology of the target kinase, aided by X-ray crystallography, is paramount in guiding the rational design of potent and highly selective inhibitors. The ability to move beyond conventional hinge-binding motifs, as exemplified by the PIM1 inhibitor K00135, and to target allosteric sites, as with the Tyk2 JH2 inhibitor, opens up new avenues for achieving kinase selectivity and developing next-generation therapeutics. The experimental protocols provided herein offer a validated framework for researchers to evaluate and compare the performance of their own novel imidazo[1,2-b]pyridazine-based compounds.

References

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • SignalChem. (n.d.). PIM1, Active. Retrieved from [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Semantic Scholar. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • BPS Bioscience. (n.d.). Data sheet TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Centre for Medicines Discovery. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Henderson, S. H., et al. (2025). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Discovery - the University of Dundee Research Portal. [Link]

  • Pogacic, V., et al. (2007). Structure of PIM1 in complex with the imidazopyridazine (K00135) inhibitor. ResearchGate. [Link]

  • Chen, Y.-T., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PMC. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate. [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Lupardus, P. J., et al. (2011). Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). PMC. [Link]

  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Aday, S., et al. (2025). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • RCSB PDB. (2019). 6NZQ: CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH Compound_29... Retrieved from [Link]

  • Holder, S., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]

  • NIH. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Retrieved from [Link]

  • Soundararajan, M., et al. (2021). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. ACS Publications. [Link]

  • PDBj. (2024). 6nze - CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH Compound_5... Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Semantic Scholar. [Link]

  • RCSB PDB. (2020). 6X8G: Crystal structure of TYK2 with Compound 22. Retrieved from [Link]

  • Schrödinger. (n.d.). Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. Retrieved from [Link]

  • Frontiers. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of Imidazo[1,2-b]pyridazin-3-ylboronic acid

[1][2]

Executive Summary & Scientific Context

Imidazo[1,2-b]pyridazin-3-ylboronic acid is a specialized heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors.[1][2] While boronic acids are often viewed as "mild" reagents compared to their organostannane or organolithium counterparts, they present specific disposal challenges due to their bioactivity potential and chemical stability .[2]

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be discharged into municipal sewage systems (sink disposal) or regular trash.[2] The imidazopyridazine core is a privileged pharmacophore with unknown ecotoxicological limits; therefore, High-Temperature Incineration is the only acceptable final disposal method.[1][2]

Hazard Profiling & Risk Assessment

Before initiating disposal, you must validate the hazard profile.[2] While specific toxicological data for this exact derivative may be limited, we extrapolate from the structure-activity relationship (SAR) of the imidazo-pyridazine class and general boronic acids.[1][2]

Hazard Classification Table[2]
Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Double nitrile gloves required.[2]
Eye Irritation H319 Causes serious eye irritation.[2][4][5]Safety goggles (ANSI Z87.[2]1) mandatory.[2]
STOT - SE H335 May cause respiratory irritation.[1][2][4][5]Must be handled in a fume hood.[2][6][7][8]
Reactivity N/A Protodeboronation prone.[2]Avoid mixing with strong acids or oxidizers in waste streams.[2][8]
Chemical Incompatibility Matrix

Why this matters: Boronic acids can react exothermically with oxidizing agents.[2] In a waste container, this can lead to pressure buildup or fire.[2]

  • INCOMPATIBLE: Hydrogen Peroxide, Nitric Acid, Perchloric Acid, Strong Bases (leads to rapid deborylation).[2]

  • COMPATIBLE: Organic Solvents (DMSO, Methanol, DCM), Silica gel, Celite.[2]

Waste Segregation & Containerization[1][3][8][9][10][11][12]

Effective disposal starts with segregation.[2] Mixing this compound with incompatible streams is the most common cause of lab safety incidents.[2]

Solid Waste (Pure Compound or Precipitate)[1][2]
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must read "HAZARDOUS WASTE - SOLID ORGANIC."[1][2]

  • Constituents: List "Imidazo[1,2-b]pyridazin-3-ylboronic acid" explicitly. Do not use abbreviations like "IP-Boronic Acid."

Liquid Waste (Reaction Mixtures/Mother Liquor)

You must determine the primary solvent to select the correct waste stream.[2]

  • Scenario A: Halogenated Solvents (DCM, Chloroform, DCE) [1][2]

    • Dispose in Halogenated Organic Waste carboy.[2]

  • Scenario B: Non-Halogenated Solvents (Methanol, DMF, DMSO, Ethyl Acetate) [1][2]

    • Dispose in Non-Halogenated Organic Waste carboy.[2]

  • Scenario C: Aqueous Mixtures (Suzuki Coupling waste)

    • Critical Step: Do not pour aqueous layers containing this compound down the drain.[2][5][8] The boron content and heterocyclic core are regulated.[2] Collect in Aqueous Chemical Waste containers.

Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA (RCRA) regulations and standard GLP (Good Laboratory Practice).[2]

Phase 1: Preparation
  • Don PPE: Lab coat, safety glasses, and double nitrile gloves (0.11 mm minimum thickness).[2]

  • Ventilation: Move all waste containers into a certified chemical fume hood.

  • Spill Kit: Ensure a spill kit with absorbent pads and inert clay (e.g., Vermiculite) is within arm's reach.[2]

Phase 2: Transfer & Deactivation

Note: We do NOT recommend chemical deactivation (oxidation) in the lab for disposal purposes.[2] Oxidizing boronic acids with

212

For Solid Waste:

  • Transfer the solid carefully using a disposable spatula into the waste container.[2] Avoid creating dust.[2][3][4][5][7][9][10]

  • Wipe the exterior of the source vial with a solvent-dampened tissue (acetone/ethanol).[2]

  • Place the tissue and the disposable spatula into the Solid Hazardous Waste bin.[2]

  • Cap the waste container tightly.[2][3][4][7][9]

For Liquid Waste:

  • Use a funnel to prevent splashing.[2]

  • Pour the solution slowly into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Stop at 90% capacity. Never overfill a waste container.

  • Rinse the funnel with a small amount of acetone, collecting the rinse in the same waste container.[2]

Phase 3: Documentation[1]
  • Complete the Hazardous Waste Tag .[2]

  • Check the box for "Toxic" and "Irritant."[2]

  • Log the approximate mass/volume added to the container log sheet.[2]

Visualized Decision Workflow

The following diagram illustrates the logical flow for disposing of Imidazo[1,2-b]pyridazin-3-ylboronic acid based on its physical state and solvent context.

DisposalWorkflowStartWaste Generation:Imidazo[1,2-b]pyridazin-3-ylboronic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Crystals, Filter Cake)StateCheck->SolidPathDry MaterialLiquidPathLiquid Waste(Reaction Mixture, Mother Liquor)StateCheck->LiquidPathIn SolutionSolidContainerSegregate: Solid Organic Waste(Double Bag / HDPE Jar)SolidPath->SolidContainerSolventCheckIdentify Primary SolventLiquidPath->SolventCheckFinalDispFinal Disposal:High-Temperature IncinerationSolidContainer->FinalDispHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO, EtOAc)SolventCheck->NonHaloNo HalogensAqueousAqueous Layer(Water/Buffer)SolventCheck->AqueousWater BasedHalo->FinalDispNonHalo->FinalDispAqueous->FinalDisp

Caption: Figure 1. Decision matrix for the segregation and disposal of Imidazo[1,2-b]pyridazin-3-ylboronic acid waste streams.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear goggles, lab coat, and double gloves.[2] If dust is visible in the air, use an N95 or P100 respirator.[2]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2] Scoop up carefully.

    • Liquid Spill: Cover with vermiculite or spill pads.[2]

  • Clean: Wipe the area with soap and water three times.[2]

  • Disposal: All cleanup materials (towels, pads, gloves) must be placed in the Solid Hazardous Waste container.[2][3]

Regulatory Compliance

This protocol aligns with the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): Defines this as a "Characteristic Waste" (if ignitable/reactive) or generally as unlisted hazardous waste requiring "Cradle-to-Grave" tracking [1].[1][2]

  • OSHA 29 CFR 1910.1450: Laboratory Standard for handling hazardous chemicals [2].[2]

Final Note: While Imidazo[1,2-b]pyridazin-3-ylboronic acid is a valuable tool in kinase inhibitor development, its lifecycle ends only when it is safely incinerated.[1][2] Protecting our water table from bioactive heterocycles is a professional responsibility.[2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][1][2][11]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][1][2]

Personal protective equipment for handling Imidazo[1,2-b]pyridazin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

Imidazo[1,2-b]pyridazin-3-ylboronic acid is a functionalized heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and other bioactive scaffolds.[1]

While boronic acids are often regarded as mild reagents, the fusion of the imidazo[1,2-b]pyridazine core introduces specific handling mandates. This scaffold is pharmacologically active; therefore, this compound must be handled not just as a chemical irritant, but with the precautionary protocols reserved for Potent Compounds until specific toxicology data proves otherwise.[1]

Hazard Classification (GHS/CLP)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4][5][6]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3][4][5]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][3][4][5][6]

  • Precautionary Note: Boronic acids can dehydrate to form boroxines (trimeric anhydrides) upon storage.[1] This does not alter the toxicity profile significantly but can affect stoichiometry and solubility.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the operational scale. This system relies on a "Barrier Analysis" approach—ensuring multiple layers of protection between the operator and the hazard.

PPE Selection Table
Protection ZoneStandard Handling (< 1g)Scale-Up / High Dust (> 1g)Spill Cleanup / Emergency
Respiratory Fume Hood (Face velocity: 0.5 m/s).[1] Sash at working height.Fume Hood . If outside hood (weighing): N95 or P100 particulate respirator.[1]Full-face respirator with P100/Organic Vapor cartridges.[1]
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm).[1] Change every 60 mins.Double Gloving (Nitrile). Inner: 0.11 mm; Outer: Extended cuff (0.15 mm).[1]Chem-Resistant Laminate (e.g., Silver Shield) or heavy-duty Nitrile (0.3 mm).[1]
Eye/Face Safety Glasses with side shields (ANSI Z87.1+).[1]Chemical Goggles (indirect vent) to prevent dust ingress.[1]Face Shield + Chemical Goggles.[1][7]
Body Lab Coat (Cotton/Poly blend).[1] Buttoned fully.Lab Coat + Disposable Tyvek® sleeves/apron.[1]Tyvek® Coverall (Type 5/6) with hood.[1]
PPE Decision Logic (Visualization)[2]

PPE_Decision_Logic Start Start: Define Task Spill Spill Event? Start->Spill Quantity Quantity > 1g or Dust Generation? Standard Standard Protocol: - Fume Hood - Single Nitrile Gloves - Safety Glasses Quantity->Standard No Enhanced Enhanced Protocol: - Double Gloving - Tyvek Sleeves - N95 (if open weighing) Quantity->Enhanced Yes Spill->Quantity No Emergency Emergency Protocol: - Full Face Respirator - Chem-Resistant Suit - Evacuate Area Spill->Emergency Yes

Figure 1: Decision tree for selecting appropriate PPE based on operational scale and hazard state.

Operational Protocols

A. Weighing and Transfer (Critical Step)

Imidazo-pyridazine derivatives are often fluffy, electrostatic solids.[1] Static charge can cause the powder to "jump," leading to inhalation risks or bench contamination.

  • Engineering Control: Place the balance inside the fume hood. If vibration affects accuracy, use a marble balance table or temporarily stop airflow (only if wearing N95 respirator).

  • Static Mitigation: Use an anti-static gun or ionizing bar on the weighing boat and spatula before transfer.[1] This is a high-leverage safety step often overlooked.[1]

  • Transfer: Do not pour from the source bottle. Use a clean spatula to transfer to a pre-tared vial.[1] Cap the source bottle immediately.

B. Solubilization & Reaction Setup
  • Solvent Choice: This compound typically dissolves in DMSO, DMF, or Methanol.[1]

    • Note: Adding solvent to the solid can generate heat (heat of solvation).[1] Add solvent slowly.[1]

  • Inert Atmosphere: Boronic acids are prone to protodeboronation (loss of the B(OH)2 group) in the presence of moisture and base.[1]

    • Protocol: Purge reaction vessel with Nitrogen or Argon before adding the boronic acid.[1]

  • Temperature: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles which can degrade the imidazo-pyridazine core.

Emergency Response & Spill Cleanup

In the event of a spill, immediate containment is required to prevent the spread of bioactive dust.

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate Notify personnel. Mark area. PPE_Up 2. Don PPE Respirator, Goggles, Double Gloves. Alert->PPE_Up Contain 3. Containment Cover powder with damp paper towel to prevent dust. PPE_Up->Contain Clean 4. Chemical Clean Wipe 1: 70% Ethanol (Solubilize) Wipe 2: Soap & Water Contain->Clean Disposal 5. Disposal Place all wipes in Haz Waste. Clean->Disposal

Figure 2: Step-by-step spill response workflow ensuring containment of bioactive dust.[1][2][8]

Decontamination Procedure[2][10][11][12][13][14]
  • Cover: Gently place a paper towel dampened with water over the powder.[1] Do not dry sweep.[1]

  • Solubilize: The imidazo-pyridazine core is lipophilic.[1] Clean the surface first with 70% Ethanol or Isopropanol to lift the organic residue.[1]

  • Wash: Follow with a soap and water wash to remove residual boronic acid species.[1]

  • Verify: Use a UV lamp (254 nm) if available; the heterocyclic core may fluoresce, revealing missed contamination.[1]

Disposal & Waste Management

Proper disposal prevents environmental contamination, particularly given the nitrogen-rich nature of the scaffold.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in polyethylene bags. Label as "Hazardous Solid Waste - Organoboron Compound."[1]
Liquid Waste Reaction mixtures, mother liquors.[1]Segregate into Halogenated or Non-Halogenated organic waste depending on the solvent used (e.g., DCM vs. Methanol).[1] Do not mix with oxidizers.
Sharps Contaminated needles/syringes.[1]Immediate disposal in rigid sharps container. Do not recap needles.

Critical Prohibition: Never dispose of boronic acid derivatives down the drain. Boron is regulated in many municipal water treatment systems due to phytotoxicity.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

  • Hall, D. G. (2005).[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] (Standard reference for chemical stability and handling of boronic acids).

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Organoboron compounds. (General hazard classification data for boronic acid derivatives). [Link][1]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.